2,4,5-Trimethylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENJZWZWAWWESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074293 | |
| Record name | 2,4,5-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-90-5 | |
| Record name | 2,4,5-Trimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4,5-trimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Durylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trimethylbenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4,5-Trimethylbenzoic Acid
CAS Number: 528-90-5
This technical guide provides a comprehensive overview of 2,4,5-trimethylbenzoic acid, also known as durylic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on the properties, synthesis, and potential applications of this compound. While this compound is a known organic compound, its detailed biological activities and specific roles in drug development are not as extensively documented in publicly available literature as those of its isomers and derivatives.
Core Properties and Data
This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring with a carboxylic acid group and three methyl groups at positions 2, 4, and 5.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 528-90-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 150-153 °C | [5] |
| Boiling Point | 288.61 °C (estimated) | [1] |
| Density | 1.067 g/cm³ (estimate) | [1] |
| pKa | 4.24 ± 0.25 (Predicted) | [1] |
| Solubility | Low solubility in water, more soluble in organic solvents. | [4] |
Spectral Data
Spectral data is crucial for the identification and characterization of this compound. While a comprehensive collection of spectra is best obtained from dedicated databases, the following provides an overview of available information.
| Spectral Data Type | Key Features and References |
| ¹H NMR | Data available through chemical suppliers and databases. |
| ¹³C NMR | Data available through chemical suppliers and databases. |
| Infrared (IR) | Vibrational analysis of monomeric and dimeric forms has been reported.[1] |
| Mass Spectrometry (MS) | Data available through chemical suppliers and databases. |
Synthesis and Experimental Protocols
A generalized workflow for the synthesis and purification of a trimethylbenzoic acid is presented below.
Applications in Research and Drug Development
While its isomer 2,4,5-trimethoxybenzoic acid is a known intermediate in the synthesis of the gastroprokinetic agent acotiamide, specific applications of this compound in approved pharmaceuticals are not well-documented.[6] It is primarily utilized as an intermediate in organic synthesis and as a building block for more complex molecules in various research contexts, including potential applications in pharmaceuticals and agrochemicals.[4]
The structural motif of substituted benzoic acids is prevalent in medicinal chemistry. For instance, other benzoic acid derivatives have been investigated as FTO inhibitors for the treatment of acute myeloid leukemia. This highlights the potential for derivatives of this compound to be explored for various therapeutic targets.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available information regarding the specific biological activities and mechanisms of action of this compound. In contrast, its methoxy-substituted analog, 2,4,5-trimethoxybenzoic acid, has been studied for its anti-inflammatory and efflux pump inhibitory activities. These studies provide a potential starting point for investigating the biological effects of this compound.
Given the absence of specific biological data, a logical diagram illustrating a potential drug discovery workflow starting from a chemical scaffold like this compound is provided below.
References
- 1. This compound CAS#: 528-90-5 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C10H12O2 | CID 10714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 528-90-5: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS#:528-90-5 | Chemsrc [chemsrc.com]
- 6. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India [vihita-bio.com]
An In-depth Technical Guide to 2,4,5-Trimethylbenzoic Acid: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,5-trimethylbenzoic acid, also known as durylic acid. It details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization, tailored for professionals in research and drug development.
Core Molecular and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring with a carboxyl group and three methyl groups at positions 2, 4, and 5. The presence and arrangement of these functional groups dictate its chemical reactivity and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | Durylic acid | |
| CAS Number | 528-90-5 | |
| Melting Point | 150-153 °C | |
| Appearance | White crystalline solid | |
| Canonical SMILES | CC1=CC(=C(C=C1C)C(=O)O)C | |
| InChI Key | QENJZWZWAWWESF-UHFFFAOYSA-N |
Synthesis of this compound
A plausible and effective method for the synthesis of this compound is through the oxidation of 2,4,5-trimethylbenzaldehyde. This common synthetic route is reliable for producing the desired carboxylic acid. The synthesis can also be achieved starting from pseudocumene (1,2,4-trimethylbenzene).
Experimental Protocol: Oxidation of 2,4,5-Trimethylbenzaldehyde
This protocol outlines a general procedure for the oxidation of an aldehyde to a carboxylic acid, which is a standard and widely used transformation in organic synthesis.[1]
Materials:
-
2,4,5-Trimethylbenzaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)
-
Acetone (solvent)
-
Sulfuric acid (for acidification)
-
Sodium bisulfite (for quenching)
-
Distilled water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolution: Dissolve 2,4,5-trimethylbenzaldehyde in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidification and Extraction: Acidify the mixture with dilute sulfuric acid to a pH of approximately 2. This will precipitate the crude this compound. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocols for Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are detailed protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Expected ¹H NMR Spectral Features:
-
A singlet for the carboxylic acid proton (-COOH), typically in the region of 10-13 ppm.
-
Two singlets for the aromatic protons.
-
Three distinct singlets for the three methyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
FTIR Spectroscopy Protocol (KBr Pellet Method): [3]
-
Sample Preparation:
-
Thoroughly grind approximately 1-2 mg of the dry, purified this compound with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[3]
-
Transfer the fine powder into a pellet-pressing die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[3]
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.
Expected FTIR Spectral Features:
-
A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700-1680 cm⁻¹.
-
C-H stretching bands for the aromatic and methyl groups, typically around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C-O stretching and O-H bending bands in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.
Mass Spectrometry Protocol (Electron Ionization - EI):
-
Sample Preparation: Dissolve a small amount of the sample (less than 1 mg) in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 10-100 µg/mL.[4]
-
Instrument Parameters (Direct Infusion ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Pressure: 20-30 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition: Introduce the sample solution into the ion source via direct infusion using a syringe pump. Acquire the mass spectrum.
Expected Mass Spectrum Features:
-
In positive ion mode, the protonated molecule [M+H]⁺ at m/z 165.08.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 163.07.
-
Characteristic fragmentation patterns that can be used to confirm the structure.
Caption: Workflow for the characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. scribd.com [scribd.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-trimethylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining solubility, alongside a qualitative understanding of its expected behavior.
Introduction to this compound
This compound, also known as durylic acid, is an aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with a carboxyl group and three methyl groups, renders it a hydrophobic molecule with low solubility in water but greater solubility in organic solvents.[1] Understanding its solubility in various organic media is crucial for its application in organic synthesis, polymer chemistry, and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals.[1]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in common organic solvents. The provided experimental protocol can be utilized to determine these values.
Table 1: Solubility of this compound in Select Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |
| Methanol | 25 | Data not available | Data not available | - |
| Ethanol | 25 | Data not available | Data not available | - |
| Acetone | 25 | Data not available | Data not available | - |
| Ethyl Acetate | 25 | Data not available | Data not available | - |
| Toluene | 25 | Data not available | Data not available | - |
| Chloroform | 25 | Data not available | Data not available | - |
Note: The table above is intended to be populated with experimentally determined data using the protocol outlined in the following section.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[2][3] This protocol outlines the steps to ascertain the solubility of this compound in an organic solvent of interest.
Materials and Apparatus
-
This compound (high purity)
-
Organic solvent of choice (analytical grade)
-
Conical flasks with stoppers or screw-cap vials
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Analytical balance (accurate to ±0.0001 g)
-
Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or watch glass
-
Drying oven
-
Desiccator
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask or vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the solute.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid drawing up solid particles, it is advisable to draw the liquid from the upper portion of the solution.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or watch glass. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The temperature should be well below its melting point (150-153 °C).[4]
-
Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.
-
Weigh the evaporating dish with the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
Data Calculation
-
Mass of the solute (m_solute): Subtract the initial mass of the empty evaporating dish from the final constant mass of the dish containing the dried solute.
-
Volume of the solvent (V_solvent): This is the volume of the supernatant that was initially pipetted.
-
Solubility: The solubility can be expressed in various units, most commonly as g/100 mL or mol/L.
-
Solubility ( g/100 mL) = (m_solute / V_solvent) * 100
-
To calculate molar solubility, first determine the moles of the solute: Moles of solute = m_solute / Molar mass of this compound (164.20 g/mol )
-
Molar Solubility (mol/L) = Moles of solute / (V_solvent / 1000)
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
Spectroscopic Profile of 2,4,5-Trimethylbenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trimethylbenzoic acid (CAS No. 528-90-5), a substituted aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, presenting key spectroscopic data (NMR, IR, and MS) in a structured format, alongside detailed experimental protocols.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Durylic acid |
| CAS Number | 528-90-5 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to light yellow crystalline solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10-13 ppm. This significant downfield shift is characteristic of the acidic proton of a carboxylic acid.
-
Aromatic Protons (Ar-H): Two singlets are expected for the two aromatic protons, likely appearing in the range of 7.0-8.0 ppm.
-
Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups are expected in the upfield region, generally between 2.0-2.5 ppm.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170-180 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of 120-140 ppm.
-
Methyl Carbons (-CH₃): The three methyl carbons will appear in the upfield region of the spectrum, typically between 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. While a detailed peak list is not available, the expected characteristic absorptions are as follows:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3000-2850 | C-H stretch | Methyl groups |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~1200 | O-H bend | Carboxylic acid |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available through the NIST WebBook.
| m/z | Relative Intensity | Assignment (Tentative) |
| 164 | High | [M]⁺ (Molecular Ion) |
| 149 | Moderate | [M - CH₃]⁺ |
| 147 | Moderate | [M - OH]⁺ |
| 119 | High | [M - COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumentation and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Instrumentation and Parameters:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or dissolve it in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer.
-
Heat the sample to induce vaporization.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis and Detection:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier is used to detect the ions.
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Crystal Structure of 2,4,5-Trimethylbenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the crystal structure of 2,4,5-trimethylbenzoic acid. The information is compiled from publicly available data and general crystallographic principles. While the crystal structure has been determined, access to the primary crystallographic information file (CIF) and the full experimental details from the original publication was not possible. Therefore, this document presents the available data and supplements it with generalized experimental protocols typical for small organic molecules.
Introduction
This compound (2,4,5-TMBA) is an aromatic carboxylic acid. Understanding its solid-state structure is crucial for applications in materials science and drug development, as the crystalline form can influence physical and chemical properties such as solubility, stability, and bioavailability. The crystal structure of 2,4,5-TMBA has been determined by single-crystal X-ray diffraction.[1] A key feature of its solid-state arrangement is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.[1]
Crystallographic Data
The crystallographic data for this compound is deposited in the Cambridge Structural Database (CSD) under the deposition number 129429.[2] The primary citation for this crystal structure determination is an article in Acta Crystallographica Section C: Crystal Structure Communications. The following tables summarize the available quantitative data.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₀H₁₂O₂ |
| Formula weight | 164.20 g/mol |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated density (g/cm³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Crystal size (mm³) | Data not available |
| Radiation type | Data not available |
| Wavelength (Å) | Data not available |
| Temperature (K) | Data not available |
| θ range for data collection (°) | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| R_int | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2σ(I)] | Data not available |
| R indices (all data) | Data not available |
Table 2: Selected Bond Lengths (Å) and Angles (°)
Note: Specific bond lengths and angles for this compound are not publicly available without access to the primary publication or the CIF file. The table below is a placeholder to indicate the type of data that would be presented.
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | Data not available |
| C-O | Data not available |
| O-H | Data not available |
| C-C (ring) | Data not available |
| O-C=O | Data not available |
| C-C-O | Data not available |
Molecular Structure and Packing
In the solid state, this compound molecules form centrosymmetric dimers. This is a common structural motif for carboxylic acids. The two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxyl groups.
Experimental Protocols
The specific experimental details for the crystal structure determination of this compound are contained within the primary literature, which was not accessible. However, a general workflow for single-crystal X-ray diffraction of a small organic molecule is provided below as a representative example.
4.1. Crystal Growth
Single crystals of organic compounds like this compound are typically grown by slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble. The ideal solvent will allow for slow crystal growth, leading to well-ordered, single crystals. Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, ethyl acetate, or mixtures thereof.
-
Procedure:
-
A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.
-
4.2. X-ray Data Collection
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and reduce radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a series of diffraction images as the crystal is rotated.
-
The diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
4.3. Structure Solution and Refinement
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined by least-squares methods against the experimental diffraction data. This process involves adjusting the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final model is validated using various crystallographic software tools.
Conclusion
The crystal structure of this compound has been established through single-crystal X-ray diffraction, revealing a hydrogen-bonded centrosymmetric dimer as the primary structural motif. While detailed quantitative crystallographic data and specific experimental protocols from the original study are not fully accessible in the public domain, this guide provides the available information and a general overview of the methodologies typically employed for such an analysis. For researchers requiring precise atomic coordinates and other detailed structural parameters, direct access to the Cambridge Structural Database or the original publication is recommended.
References
Thermochemical Profile of 2,4,5-Trimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 2,4,5-trimethylbenzoic acid. The information is presented in a structured format to facilitate its use in research, drug development, and scientific modeling. This document includes tabulated quantitative data, detailed experimental protocols for key thermochemical measurements, and visualizations of relevant chemical processes.
Core Thermochemical Data
The following tables summarize the key thermochemical properties of this compound (also known as durylic acid), a substituted aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1] This data is crucial for understanding the energetic characteristics and stability of the molecule.
Table 1: Enthalpic and Gibbs Free Energy Data
| Property | Symbol | Value | Units | Reference(s) |
| Standard Enthalpy of Combustion (solid) | ΔcH°solid | -5172.34 ± 0.92 | kJ/mol | |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -386.2 ± 2.1 | kJ/mol | [1] |
| Standard Enthalpy of Formation (solid) | ΔfH°solid | -477.80 ± 1.90 | kJ/mol | |
| Standard Enthalpy of Sublimation | ΔsubH° | 109.6 ± 0.5 | kJ/mol | [2] |
| Standard Enthalpy of Fusion | ΔfusH° | 20.22 | kJ/mol | |
| Standard Gibbs Free Energy of Formation | ΔfG° | -148.90 | kJ/mol |
Table 2: Heat Capacity and Physical Properties
| Property | Symbol | Value | Units | Reference(s) |
| Ideal Gas Heat Capacity | Cp,gas | Variable with T | J/(mol·K) | [3][4] |
| Molar Mass | M | 164.20 | g/mol | [1] |
| Melting Point | Tfus | 150-153 | °C | [5] |
| Boiling Point (estimate) | Tboil | 288.61 | °C | [5] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key thermochemical data presented above. These protocols are based on standard techniques for organic compounds and provide a framework for reproducible measurements.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter, a device that measures the heat released during a combustion reaction at constant volume.
Experimental Procedure:
-
Sample Preparation: A pellet of this compound (approximately 1-1.5 g) is accurately weighed.[1][4]
-
Bomb Assembly: The pellet is placed in a sample holder within the bomb. A fuse wire of known length is attached to the electrodes, making contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete combustion.[1][4]
-
Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.
-
Temperature Equilibration: The system is allowed to equilibrate, and the initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating the instrument with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.
Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
The enthalpy of fusion is measured using a differential scanning calorimeter, which determines the heat flow into or out of a sample as a function of temperature.
Experimental Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan.[6]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[6]
-
Thermal Program: The sample is subjected to a controlled temperature program, which includes heating and cooling cycles to erase the thermal history of the sample.[6] A final heating ramp at a constant rate (e.g., 10 °C/min) is applied through the melting point of the substance.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak on the DSC thermogram.[7]
Determination of Enthalpy of Sublimation via Vapor Pressure Measurement
The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Common methods for measuring the low vapor pressures of solids include the static method and the Knudsen effusion method.
Static Method Experimental Procedure:
-
Sample Preparation: A sample of this compound is placed in a thermostated sample cell connected to a pressure-measuring device. The sample is thoroughly degassed to remove volatile impurities.
-
Equilibration: The sample is brought to a constant temperature, and the system is allowed to reach equilibrium between the solid and vapor phases.
-
Pressure Measurement: The vapor pressure at the given temperature is measured.
-
Temperature Variation: The temperature is varied, and the vapor pressure is measured at several different temperatures.
-
Data Analysis: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature. The enthalpy of sublimation is calculated from the slope of this plot.
Knudsen Effusion Method Experimental Procedure:
-
Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a tiny orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.
-
Data Analysis: As with the static method, the enthalpy of sublimation is determined from a plot of the logarithm of the vapor pressure versus the inverse of the temperature.[8]
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.
Caption: Logical workflow for the synthesis and thermochemical analysis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. consilab.de [consilab.de]
- 3. Buy 2,4,5-Trimethylbenzaldehyde | 5779-72-6 [smolecule.com]
- 4. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vscht.cz [vscht.cz]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. calnesis.com [calnesis.com]
- 8. Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 2,4,5-Trimethylbenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylbenzoic acid, a substituted aromatic carboxylic acid, and its derivatives are emerging as a scaffold of interest in medicinal chemistry and agrochemical research. The strategic placement of three methyl groups on the phenyl ring influences the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can modulate its biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their antimicrobial, cytotoxic, and herbicidal potential. This document also furnishes detailed experimental protocols for the synthesis and evaluation of these compounds, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development. While specific data on a wide range of this compound derivatives is still emerging, this guide consolidates the available information and draws parallels from closely related benzoic acid analogs to provide a foundational understanding for researchers in the field.
Data Presentation: Biological Activities
The following tables summarize the available quantitative data on the biological activity of this compound derivatives and related compounds.
Table 1: Antimicrobial Activity of Benzoic Acid Amide Derivatives
| Compound/Derivative | Test Organism | MIC (μg/mL) | Reference |
| Amide derivatives of sorbic and benzoic acids | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Varied (some >2 mM) | [1] |
| 4-hydroxy-N-phenylbenzamide | B. subtilis | 6.25 | [2] |
| 4-hydroxy-N-phenylbenzamide | E. coli | 3.12 | [2] |
| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | 64 | [3] |
| 2,4,6-trimethylbenzenesulfonyl hydrazone derivative | Gram-positive bacteria | 7.81 - 15.62 | [4] |
Table 2: Antifungal Activity of Benzoic Acid Esters and Derivatives
| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |
| Methyl caffeate | Candida albicans | 128 | [5] |
| Methyl 2-nitrocinnamate | Candida albicans | 128 | [5] |
| 2-Aminobenzoic acid derivatives (1 and 2) | Candida albicans (ocular isolate) | 70 | [6] |
| Methyl 2,3-dihydroxybenzoate | Botrytis cinerea, Rhizoctonia solani | 32 | [7] |
| Methyl 2,3-dihydroxybenzoate | Fusarium oxysporum f. sp lycopersici | 64 | [7] |
Table 3: Cytotoxic Activity of Benzoic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2,4,5-triaryl imidazole derivative (4a) | MDA-MB-231 (breast cancer) | Significant IC50 reported | [8] |
| Benzoic acid | MG63 (bone cancer) | 85.54 µg/mL (48h) | [9] |
| Benzoic acid | CRM612 (lung cancer) | 105.3 µg/mL (48h) | [9] |
| Benzoic acid | A673 (bone cancer) | 114.8 µg/mL (48h) | [9] |
| 4-Methylbenzamide derivative (7) | K562 (leukemia) | 2.27 | [10] |
| 4-Methylbenzamide derivative (10) | HL-60 (leukemia) | 1.52 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.
Synthesis of 2,4,5-Trimethylbenzoyl Chloride
This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of amides and esters.[11]
-
Materials: this compound, thionyl chloride (SOCl₂), inert solvent (e.g., toluene or dichloromethane), N,N-dimethylformamide (DMF) (catalytic amount), reflux condenser, heating mantle, distillation apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of thionyl chloride (2-3 equivalents) or in an inert solvent.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.
-
The crude 2,4,5-trimethylbenzoyl chloride can be purified by vacuum distillation.
-
Synthesis of N-Substituted-2,4,5-trimethylbenzamides
This general procedure outlines the synthesis of amide derivatives from 2,4,5-trimethylbenzoyl chloride.[2]
-
Materials: 2,4,5-trimethylbenzoyl chloride, desired primary or secondary amine, aprotic solvent (e.g., dichloromethane, THF), tertiary amine base (e.g., triethylamine or pyridine), magnetic stirrer, ice bath.
-
Procedure:
-
Dissolve the desired amine (1 equivalent) and a tertiary amine base (1.1 equivalents) in an aprotic solvent in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of 2,4,5-trimethylbenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.
-
Materials: Mueller-Hinton Broth (MHB) or other appropriate growth medium, 96-well microtiter plates, bacterial or fungal inoculum, synthesized compounds, positive control antibiotic/antifungal, incubator, microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a positive control (microorganism with a known antibiotic/antifungal) and a negative control (microorganism with no compound). A sterility control (medium only) should also be included.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials: Cancer cell lines, appropriate cell culture medium, 96-well cell culture plates, synthesized compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), multi-well spectrophotometer (ELISA reader).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Herbicidal Activity Screening: Pre- and Post-emergence Assays
This protocol provides a general method for evaluating the herbicidal activity of the synthesized compounds.
-
Materials: Seeds of target weed and crop species, pots with soil, synthesized compounds, spray chamber, greenhouse facilities.
-
Procedure for Pre-emergence Activity:
-
Sow seeds of the test plant species in pots.
-
Apply the test compound, dissolved in a suitable solvent and formulated as a spray, to the soil surface.
-
Water the pots and place them in a greenhouse.
-
Observe for inhibition of germination and seedling growth over a period of 2-3 weeks.
-
-
Procedure for Post-emergence Activity:
-
Sow seeds of the test plant species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compound as a foliar spray.
-
Return the plants to the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 2-3 weeks.
-
Assess the herbicidal effect using a rating scale or by measuring the reduction in plant biomass compared to untreated controls.
-
Mandatory Visualizations
Signaling Pathways
The biological activities of many substituted benzoic acids and related phenolic compounds are attributed to their ability to modulate key cellular signaling pathways. The following diagrams illustrate the NF-κB and JAK-STAT pathways, which are frequently implicated in inflammation, cell proliferation, and immune responses.
Caption: NF-κB Signaling Pathway and Potential Inhibition.
Caption: JAK-STAT Signaling Pathway and Potential Inhibition.
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis of N-substituted-2,4,5-trimethylbenzamides and the MTT cytotoxicity assay.
Caption: Workflow for Amide Synthesis.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
The derivatives of this compound represent a promising, yet underexplored, class of compounds with potential applications in medicine and agriculture. The available data, primarily from analogous structures, suggests a broad spectrum of biological activities, including antimicrobial, antifungal, cytotoxic, and herbicidal effects. The modulation of key signaling pathways such as NF-κB and JAK-STAT by related phenolic compounds provides a mechanistic basis for these activities and offers avenues for rational drug design.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives, including amides, esters, and other congeners. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. A thorough exploration of the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways affected by these derivatives, which will be instrumental in advancing their development as therapeutic agents or agrochemicals.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
2,4,5-Trimethylbenzoic Acid: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylbenzoic acid, also known as durylic acid, is a polysubstituted aromatic carboxylic acid that serves as a valuable and versatile building block in the field of organic synthesis. Its unique substitution pattern on the benzene ring, featuring three methyl groups and a carboxylic acid moiety, imparts distinct steric and electronic properties that make it a crucial precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and notable applications of this compound, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for seminal reactions, summarized quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for professionals in the field.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and spectroscopic properties is provided in the tables below, offering a foundational dataset for its identification, handling, and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 528-90-5[2] |
| Molecular Formula | C₁₀H₁₂O₂[2] |
| Molecular Weight | 164.20 g/mol [2] |
| Melting Point | 150-153 °C[3] |
| Boiling Point | 288.61 °C (estimate)[3] |
| Density | 1.067 g/cm³ (estimate) |
| Appearance | White to light yellow crystalline solid[1] |
| Solubility | Low solubility in water, more soluble in organic solvents.[1] |
| pKa | 4.24 ± 0.25 (Predicted) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks and Assignments |
| ¹H NMR | Signals corresponding to aromatic protons and methyl group protons.[4] |
| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and the carboxylic acid carbon.[4] |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1700-1680 cm⁻¹), C-O stretch (~1320-1210 cm⁻¹), and aromatic C-H stretches.[5] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Key Synthetic Transformations
The synthetic utility of this compound is primarily derived from the reactivity of its carboxylic acid group, which can be readily transformed into a variety of other functional groups. The electron-donating nature of the three methyl groups on the aromatic ring also influences its reactivity in electrophilic aromatic substitution reactions.
Formation of 2,4,5-Trimethylbenzoyl Chloride
A pivotal transformation of this compound is its conversion to the corresponding acyl chloride. This highly reactive intermediate serves as a precursor for the synthesis of a wide range of esters and amides.
Experimental Protocol:
-
Materials: this compound, thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM) or toluene.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl with SOCl₂, or CO, CO₂, and HCl with (COCl)₂).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2,4,5-trimethylbenzoyl chloride, which can often be used in the next step without further purification.
-
Esterification
Esters of this compound can be prepared via Fischer esterification with an alcohol in the presence of an acid catalyst, or by reacting the corresponding acyl chloride with an alcohol.
Experimental Protocol (Fischer Esterification):
-
Materials: this compound, an alcohol (e.g., methanol, ethanol), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or distillation.
-
Amide Synthesis
Amides are readily synthesized from this compound by reacting its activated form (e.g., the acyl chloride) with a primary or secondary amine, or through direct coupling with an amine using a coupling agent.
Experimental Protocol (from Acyl Chloride):
-
Materials: 2,4,5-trimethylbenzoyl chloride, a primary or secondary amine (e.g., aniline, diethylamine), and a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF).
-
Procedure:
-
Dissolve the amine (1.1 eq) and the base (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of 2,4,5-trimethylbenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
-
Reduction to (2,4,5-Trimethylphenyl)methanol
The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH).
Experimental Protocol:
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), and an anhydrous ether solvent (e.g., diethyl ether, THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.[6]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2,4,5-trimethylphenyl)methanol, which can be purified by column chromatography or distillation.[6]
-
Applications in Synthesis
This compound and its derivatives are important intermediates in the synthesis of a variety of commercially significant compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Synthesis
While direct applications of this compound in pharmaceuticals are less common, its structural isomers and derivatives, such as 2,4,5-trimethoxybenzoic acid, are key intermediates in the synthesis of drugs like Acotiamide, a gastroprokinetic agent.[7] The trimethylphenyl moiety can be found in various bioactive molecules, and this compound serves as a readily available starting material for accessing this scaffold.
Agrochemical Synthesis
Substituted benzoic acids are common precursors in the synthesis of herbicides and fungicides. The specific substitution pattern of this compound can be exploited to synthesize novel agrochemicals with specific biological activities. For instance, amide derivatives of benzoic acids are a well-known class of fungicides.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its readily available nature and the reactivity of its carboxylic acid group make it an important starting material for the synthesis of a wide range of derivatives, including acid chlorides, esters, amides, and alcohols. These derivatives, in turn, serve as key intermediates in the preparation of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The detailed protocols and compiled data in this guide are intended to facilitate the use of this compound in research and development, enabling the synthesis of novel compounds with desired properties.
References
- 1. CAS 528-90-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H12O2 | CID 10714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. This compound(528-90-5) 1H NMR [m.chemicalbook.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India [vihita-bio.com]
An In-depth Technical Guide to 2,4,5-Trimethylbenzoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of 2,4,5-trimethylbenzoic acid, a significant compound in the landscape of organic chemistry. This document details the early synthesis, key researchers, experimental protocols from historical literature, and the physicochemical properties of this molecule.
Discovery and Historical Context
This compound, historically known by the trivial name durylic acid , was first synthesized and characterized in the late 19th century during a period of intensive investigation into the structure and reactivity of aromatic hydrocarbons. Its discovery is closely tied to the study of durene (1,2,4,5-tetramethylbenzene) and its derivatives.
Early research, notably described in an 1886 chemistry manual, indicated that durylic acid could be formed from durene by prolonged boiling with dilute nitric acid.[1] This oxidative cleavage of one of the methyl groups of durene was a key reaction in determining the structure of these polymethylated benzene compounds. The systematic name, this compound, was later established as the positional chemistry of the methyl and carboxyl groups on the benzene ring was elucidated. The structure is correctly identified with the carboxyl group at position 1, and the methyl groups at positions 2, 4, and 5.[2]
The synthesis of this compound can also be achieved from pseudocumene (1,2,4-trimethylbenzene).[3] This precursor is a constituent of coal tar and petroleum reformate, making it a readily available starting material for the synthesis of various aromatic compounds.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[4] It is sparingly soluble in water but shows good solubility in organic solvents. The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [5] |
| Molecular Weight | 164.20 g/mol | [5] |
| Melting Point | 150-153 °C | [3] |
| Boiling Point | 303.7 ± 11.0 °C at 760 mmHg | Chemsrc |
| Density | 1.1 ± 0.1 g/cm³ | Chemsrc |
| CAS Number | 528-90-5 | [5] |
| Synonyms | Durylic acid, Benzoic acid, 2,4,5-trimethyl- | [4] |
Historical Experimental Protocol: Synthesis from Durene
The following experimental protocol is based on the historical method of oxidizing a polymethylated benzene, as described in 19th-century chemical literature. This method involves the oxidation of durene using dilute nitric acid.
Objective: To synthesize this compound (durylic acid) via the oxidation of durene.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Dilute Nitric Acid
-
Distilled Water
-
Apparatus for heating under reflux
-
Crystallization dish
-
Filtration apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place a measured quantity of durene.
-
Oxidation: Add an excess of dilute nitric acid to the flask. The exact concentration of the nitric acid used in the earliest syntheses was often not precisely defined, but "dilute" would typically imply a concentration in the range of 20-30%.
-
Heating: Heat the mixture to boiling and maintain a gentle reflux. The historical accounts describe this as "prolonged boiling," which could range from several hours to a full day, depending on the scale of the reaction.[1]
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material, which could be monitored by techniques available at the time, such as melting point analysis of a sample), allow the reaction mixture to cool.
-
Isolation and Purification: Upon cooling, the durylic acid, being sparingly soluble in the aqueous acidic medium, will precipitate as a crystalline solid. Collect the crude product by filtration and wash it with cold distilled water to remove residual nitric acid and any water-soluble byproducts.
-
Recrystallization: For further purification, recrystallize the crude durylic acid from a suitable solvent, such as hot water or aqueous ethanol. This process will yield needle-like crystals of pure this compound.[1]
Logical Workflow of Synthesis
The synthesis of this compound from its precursors can be represented by a straightforward logical workflow. The following diagram illustrates the synthetic pathway starting from the common precursor, pseudocumene.
Caption: Synthetic pathway from pseudocumene to this compound.
This guide has provided a detailed account of the discovery, history, and a historical synthesis of this compound. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the origins and properties of this important organic compound.
References
The Elusive Presence of Trimethylbenzoic Acid Isomers in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylbenzoic acid (TMBA) isomers, a group of aromatic carboxylic acids, hold potential for diverse applications in medicinal chemistry and drug development due to their structural similarity to known bioactive molecules. Understanding their natural occurrence is a critical first step in exploring their therapeutic potential, biosynthesis, and ecological roles. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of TMBA isomers, including their known biological sources, and touches upon general biosynthetic and signaling pathways of related compounds. It is important to note that while the presence of some isomers in nature has been identified, quantitative data and detailed biological pathways remain largely uninvestigated, presenting a significant opportunity for future research.
Natural Occurrence of Trimethylbenzoic Acid Isomers
Currently, documented evidence of naturally occurring trimethylbenzoic acid isomers is scarce and limited to a few specific isomers within a single plant genus. The majority of the six possible TMBA isomers have not yet been reported from natural sources.
Identified Isomers and Their Sources
Two isomers of trimethylbenzoic acid have been identified in the plant Molopospermum peloponnesiacum, a perennial herb belonging to the Apiaceae family.
-
2,3,4-Trimethylbenzoic acid: This isomer has been reported to be a constituent of Molopospermum peloponnesiacum[1].
-
2,3,6-Trimethylbenzoic acid: The presence of this isomer has also been confirmed in Molopospermum peloponnesiacum[2][3].
While some sources suggest that trimethylbenzoic acids are major compounds in the essential oil of the root and fruit of this plant, specific quantitative data on their concentrations are not available in the current scientific literature.
Unconfirmed or Undocumented Isomers
To date, there is no definitive scientific literature confirming the natural occurrence of the following four trimethylbenzoic acid isomers:
-
2,3,5-Trimethylbenzoic acid
-
2,4,5-Trimethylbenzoic acid
-
2,4,6-Trimethylbenzoic acid
-
3,4,5-Trimethylbenzoic acid
Extensive searches of natural product databases and phytochemical literature have not yielded any reports of these isomers being isolated from plants, microorganisms, or animals.
Quantitative Data
A significant gap in the current body of knowledge is the absence of quantitative data for any naturally occurring trimethylbenzoic acid isomer. While the identification of 2,3,4- and 2,3,6-trimethylbenzoic acid in Molopospermum peloponnesiacum is a crucial finding, the concentration of these compounds in different parts of the plant (e.g., roots, fruits, leaves) has not been determined. This lack of quantitative information makes it challenging to assess their ecological significance or potential for extraction and utilization.
Table 1: Summary of Naturally Occurring Trimethylbenzoic Acid Isomers
| Isomer Name | Chemical Structure | Natural Source(s) | Quantitative Data |
| 2,3,4-Trimethylbenzoic acid | CC1=C(C(=C(C=C1)C(=O)O)C)C | Molopospermum peloponnesiacum[1] | Not available |
| 2,3,6-Trimethylbenzoic acid | CC1=C(C(=C(C=C1)C)C(=O)O)C | Molopospermum peloponnesiacum[2][3] | Not available |
| 2,3,5-Trimethylbenzoic acid | CC1=CC(=C(C(=C1)C(=O)O)C)C | Not reported in nature | Not applicable |
| This compound | CC1=CC(=C(C=C1C(=O)O)C)C | Not reported in nature | Not applicable |
| 2,4,6-Trimethylbenzoic acid | CC1=CC(=C(C(=C1)C)C(=O)O)C | Not reported in nature | Not applicable |
| 3,4,5-Trimethylbenzoic acid | CC1=CC(=CC(=C1C)C)C(=O)O | Not reported in nature | Not applicable |
Experimental Protocols
Detailed experimental protocols specifically for the extraction, isolation, and quantification of trimethylbenzoic acid isomers from natural matrices are not available in the published literature. However, based on the analysis of essential oils and aromatic acids from plant materials, a general workflow can be proposed.
General Workflow for Analysis
The analysis of trimethylbenzoic acids from a plant source like Molopospermum peloponnesiacum would likely involve the following steps:
-
Sample Preparation: Collection and drying of the plant material (e.g., roots, fruits).
-
Extraction: Steam distillation or solvent extraction (e.g., with hexane or dichloromethane) to obtain the essential oil or a crude extract.
-
Fractionation (Optional): Acid-base extraction to separate acidic compounds like TMBAs from the neutral components of the extract.
-
Derivatization: Conversion of the carboxylic acid group to a more volatile ester (e.g., methyl ester) or silyl ester to improve chromatographic performance. This is a common step for the analysis of carboxylic acids by Gas Chromatography (GC).
-
Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for the separation and identification of the different TMBA isomers.
-
Quantification: Use of an internal standard and a calibration curve with authentic standards of the TMBA isomers for accurate quantification.
A conceptual workflow for the analysis of trimethylbenzoic acid isomers from plant material.
Biosynthetic Pathways
The specific biosynthetic pathways leading to the formation of trimethylbenzoic acids in plants have not been elucidated. However, the general biosynthesis of benzoic acids is known to proceed from the shikimate pathway, which produces aromatic amino acids.
General Benzoic Acid Biosynthesis
Benzoic acid and its derivatives in plants are synthesized from L-phenylalanine, an aromatic amino acid produced via the shikimate pathway[4][5]. The conversion of phenylalanine to benzoic acid involves the shortening of its three-carbon side chain by two carbons. Two main routes have been proposed for this conversion:
-
β-oxidative pathway: This pathway is analogous to fatty acid β-oxidation and occurs in the peroxisomes.
-
Non-β-oxidative pathway: This pathway proceeds through a series of reactions that do not involve β-oxidation.
It is plausible that the biosynthesis of trimethylbenzoic acids follows a similar route, starting from a trimethylated precursor that is a derivative of phenylalanine or cinnamic acid. However, the enzymes responsible for the methylation of the aromatic ring in this context are currently unknown.
A generalized biosynthetic pathway for benzoic acids in plants and a hypothetical route to trimethylbenzoic acids.
Signaling Pathways
There is currently no information available on specific signaling pathways that are directly modulated by trimethylbenzoic acid isomers in any biological system. As xenobiotics, if they enter a cell, they would likely be subject to detoxification pathways.
General Signaling of Xenobiotic Carboxylic Acids
Xenobiotic carboxylic acids can be recognized by cellular systems and undergo metabolic transformations to facilitate their elimination. These processes can sometimes interfere with endogenous signaling pathways.
-
Xenosensor Activation: Xenobiotics can activate nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which act as xenosensors. Upon activation, these receptors regulate the expression of genes involved in drug metabolism and transport.
-
Metabolism and Conjugation: Xenobiotic carboxylic acids can be conjugated with coenzyme A to form acyl-CoA thioesters. These reactive intermediates can then be further metabolized or interfere with lipid metabolism.
It is conceivable that trimethylbenzoic acid isomers could interact with these general xenobiotic response pathways, but specific studies are required to confirm this.
Conclusion and Future Directions
The natural occurrence of trimethylbenzoic acid isomers is a largely unexplored area of phytochemical research. While two isomers, 2,3,4- and 2,3,6-trimethylbenzoic acid, have been identified in Molopospermum peloponnesiacum, there is a notable absence of information regarding the natural presence of the other four isomers. Furthermore, the lack of quantitative data, detailed experimental protocols for analysis, and specific knowledge of their biosynthetic and signaling pathways highlights significant research gaps.
Future research should focus on:
-
Comprehensive Phytochemical Analysis: A thorough investigation of Molopospermum peloponnesiacum and other related species to quantify the known TMBA isomers and to search for the presence of the other isomers.
-
Broadening the Search: Exploring a wider range of plants, fungi, and bacteria for the presence of all six TMBA isomers.
-
Method Development: Establishing and validating robust analytical methods for the extraction, separation, and quantification of TMBA isomers in complex natural matrices.
-
Biosynthetic Studies: Utilizing isotopic labeling studies and transcriptomic analysis to elucidate the biosynthetic pathways of TMBAs in plants.
-
Biological Activity Screening: Investigating the pharmacological and biological activities of the individual TMBA isomers to uncover their potential as drug leads or their ecological roles.
Addressing these research questions will not only expand our fundamental understanding of plant secondary metabolism but also pave the way for the potential application of these unique natural products in various scientific and industrial fields.
References
- 1. 2,3,4-Trimethylbenzoic acid | C10H12O2 | CID 14103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethylbenzoic acid | C10H12O2 | CID 136849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,6-Trimethylbenzoic acid | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trimethoxybenzoic acid | C10H12O5 | CID 10276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4,5-Trimethylbenzoic Acid from Pseudocumene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 2,4,5-trimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available industrial solvent pseudocumene (1,2,4-trimethylbenzene). Due to the challenge of selective oxidation of one of the three methyl groups on pseudocumene, a multi-step synthetic pathway is employed. This protocol details a robust four-step sequence: nitration of pseudocumene, reduction of the resulting nitro derivative to 2,4,5-trimethylaniline, conversion to the corresponding nitrile via a Sandmeyer reaction, and subsequent hydrolysis to the final carboxylic acid product.
Experimental Protocols
This synthesis is performed in four distinct stages, each with its own workup and purification procedure.
Step 1: Nitration of Pseudocumene to 5-Nitro-1,2,4-trimethylbenzene
This initial step introduces a nitro group onto the pseudocumene ring. The directing effects of the three methyl groups favor the formation of the 5-nitro isomer.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (98%).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-mixed solution of pseudocumene and concentrated nitric acid (70%) dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude 5-nitro-1,2,4-trimethylbenzene is purified by recrystallization from ethanol.
-
Step 2: Reduction of 5-Nitro-1,2,4-trimethylbenzene to 2,4,5-Trimethylaniline
The nitro group is reduced to an amine in this step, yielding 2,4,5-trimethylaniline (pseudocumidine).
-
Procedure:
-
In a round-bottom flask, suspend the 5-nitro-1,2,4-trimethylbenzene in ethanol.
-
Add tin(II) chloride dihydrate and concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is strongly basic.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,4,5-trimethylaniline.
-
Further purification can be achieved by vacuum distillation.
-
Step 3: Sandmeyer Reaction of 2,4,5-Trimethylaniline to 2,4,5-Trimethylbenzonitrile
This step converts the amino group into a nitrile group via a diazonium salt intermediate.
-
Procedure:
-
Dissolve 2,4,5-trimethylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with dichloromethane.
-
The combined organic layers are washed with dilute sodium hydroxide solution and then with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude 2,4,5-trimethylbenzonitrile is purified by column chromatography on silica gel.
-
Step 4: Hydrolysis of 2,4,5-Trimethylbenzonitrile to this compound
The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.
-
Procedure:
-
In a round-bottom flask, combine 2,4,5-trimethylbenzonitrile with a mixture of sulfuric acid and water.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude this compound is purified by recrystallization from aqueous ethanol to afford the final product.
-
Data Presentation
| Step | Reactant | Molar Mass ( g/mol ) | Moles | Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | Pseudocumene | 120.19 | 1.0 | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitro-1,2,4-trimethylbenzene | 165.19 | 165.19 | 132.15 | 80 |
| 2 | 5-Nitro-1,2,4-trimethylbenzene | 165.19 | 0.8 | SnCl₂·2H₂O, Conc. HCl | 2,4,5-Trimethylaniline | 135.21 | 108.17 | 91.94 | 85 |
| 3 | 2,4,5-Trimethylaniline | 135.21 | 0.68 | NaNO₂, HCl, CuCN, NaCN | 2,4,5-Trimethylbenzonitrile | 145.20 | 98.74 | 74.05 | 75 |
| 4 | 2,4,5-Trimethylbenzonitrile | 145.20 | 0.51 | H₂SO₄, H₂O | This compound | 164.20 | 83.74 | 71.18 | 85 |
Visualizations
Caption: Synthetic workflow for this compound.
This detailed protocol and the accompanying data provide a clear and reproducible guide for the synthesis of this compound from pseudocumene. The multi-step approach is necessary to achieve the desired regioselectivity, and the described procedures are based on well-established organic transformations. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Application and Protocol for the Purification of 2,4,5-Trimethylbenzoic Acid via Recrystallization
Introduction
2,4,5-Trimethylbenzoic acid is a substituted aromatic carboxylic acid with applications in organic synthesis and as a building block for pharmaceuticals and other specialty chemicals. The purity of this compound is crucial for its subsequent use in research and development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent system of ethanol and water.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to a cold solvent.[1][2] In an ideal recrystallization, the impure compound is dissolved in a minimum amount of a hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the cold solvent, known as the mother liquor. The purified crystals are then collected by filtration.
For this compound, which has low solubility in water and good solubility in organic solvents, a mixed-solvent system of ethanol and water is effective.[3] Ethanol is used to dissolve the compound, and water is added as an anti-solvent to decrease its solubility upon cooling, thereby inducing crystallization.
Data Presentation
While specific quantitative solubility data for this compound is not extensively available in the literature, the following table summarizes the expected solubility behavior and typical outcomes of the recrystallization process based on the properties of similar substituted benzoic acids.[4][5][6]
| Parameter | Condition | Value/Observation | Reference |
| Solvent System | - | Ethanol/Water | [4][5][6] |
| Solubility in Ethanol | Room Temperature (20-25 °C) | Soluble | Inferred from general properties |
| Boiling Point (~78 °C) | Highly Soluble | Inferred from general properties | |
| Solubility in Water | Room Temperature (20-25 °C) | Sparingly Soluble to Insoluble | [3] |
| Boiling Point (100 °C) | Slightly Soluble | Inferred from general properties | |
| Appearance of Crude Solid | - | White to light yellow crystalline powder | [3] |
| Appearance of Purified Solid | - | White, crystalline needles or powder | |
| Typical Recovery Yield | - | 70-90% | Estimated based on benzoic acid recrystallization[4] |
| Purity Assessment | Melting Point | Expected to be sharp and close to the literature value (150-153 °C) | [7][8] |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound by recrystallization from an ethanol/water mixed-solvent system.
4.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Melting point apparatus
4.2. Recrystallization Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. CAS 528-90-5: this compound | CymitQuimica [cymitquimica.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. Recrystallization Of Benzoic Acid Lab Report - 852 Words | Bartleby [bartleby.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. This compound | CAS#:528-90-5 | Chemsrc [chemsrc.com]
Analytical methods for 2,4,5-Trimethylbenzoic acid quantification (HPLC, GC-MS)
An in-depth analysis of 2,4,5-Trimethylbenzoic acid, a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals, necessitates robust and reliable analytical methods for its quantification. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are designed for researchers, scientists, and drug development professionals requiring accurate and precise measurements of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a widely employed technique for the separation and quantification of aromatic carboxylic acids due to its high resolution and sensitivity. The method detailed below is a representative protocol for the analysis of this compound.
Experimental Protocol: HPLC
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Phosphoric acid or formic acid (for MS compatibility).
-
Reference Standard: this compound (purity ≥99%).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small percentage of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the analyte is in its protonated form. A common starting point is a ratio of 50:50 (v/v) acetonitrile to acidified water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 230 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
HPLC Method Performance
The following table summarizes typical quantitative data for the HPLC analysis of aromatic carboxylic acids, which can be expected for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Experimental Workflow
Caption: Experimental workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.
-
Solvent: Anhydrous pyridine or other appropriate aprotic solvent.
2. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. For the trimethylsilyl derivative of this compound, characteristic ions would be selected for SIM analysis.
GC-MS Method Performance
The following table presents typical quantitative data for the GC-MS analysis of derivatized organic acids, which can be expected for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
GC-MS Experimental Workflow
Caption: Experimental workflow for GC-MS quantification.
Application Notes and Protocols: 2,4,5-Trimethylbenzoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,4,5-trimethylbenzoic acid as a monomer in the synthesis of novel aromatic polyesters. This document outlines a proposed synthetic protocol, expected polymer characteristics, and potential applications, particularly in the field of drug delivery.
Introduction
This compound is an aromatic carboxylic acid that holds potential as a monomer for the synthesis of high-performance aromatic polyesters.[1] The introduction of three methyl groups onto the benzene ring is anticipated to impart unique thermal and mechanical properties to the resulting polymer, such as increased glass transition temperature and altered solubility, making it a candidate for specialized applications.[2] While specific literature on the polymerization of this compound is limited, this document provides a detailed, albeit hypothetical, protocol based on established methods for the synthesis of aromatic polyesters from substituted benzoic acids.[3]
Monomer Specifications: this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 528-90-5 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 150-153 °C |
| Solubility | Low in water, soluble in organic solvents |
Proposed Polyester Synthesis: Melt Polycondensation
Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters. This proposed protocol details the synthesis of a polyester from this compound.
Experimental Protocol
Materials and Equipment:
-
This compound (≥98% purity)
-
Antimony(III) oxide (catalyst)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a high-temperature controller
-
Vacuum pump
-
Diphenyl ether or other high-boiling point solvent (for solution modification)
-
Chloroform or Tetrahydrofuran (THF) for purification
-
Methanol for precipitation
Procedure:
-
Charging the Reactor: Charge the three-neck flask with a known quantity of this compound and a catalytic amount of Antimony(III) oxide (e.g., 0.05% by weight of the monomer).
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a slow, continuous nitrogen flow throughout the initial heating phase.
-
Esterification Stage:
-
Heat the reaction mixture to a temperature approximately 10-20 °C above the melting point of the monomer (~160-170 °C) under a nitrogen atmosphere with gentle stirring.
-
Gradually increase the temperature to 200-220 °C over 1-2 hours. Water, the byproduct of the esterification reaction, will begin to distill off.
-
Continue this stage for 2-3 hours, or until the rate of water distillation significantly decreases.
-
-
Polycondensation Stage:
-
Slowly increase the temperature to 250-280 °C.
-
Gradually apply a vacuum (reducing the pressure to <1 mmHg) over 30-60 minutes to facilitate the removal of the final traces of water and any other volatile byproducts. A noticeable increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under these conditions for an additional 3-5 hours. The stirrer speed may need to be adjusted as the melt viscosity increases.
-
-
Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid.
-
Dissolve the crude polymer in a minimal amount of chloroform or THF. Due to the hindered nature of the monomer, solubility may be a challenge, and alternative high-boiling point aromatic solvents might be necessary.
-
Precipitate the polyester by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it under vacuum at 60-80°C for 24 hours.
-
Visualization of the Experimental Workflow
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2,4,5-Trimethylbenzoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trimethylbenzoic acid is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its structure is amenable to various chemical transformations, making it a candidate for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1] This document outlines a detailed protocol for the synthesis of 2,4,5-trimethylaniline, a key chemical intermediate, starting from this compound. 2,4,5-Trimethylaniline and its derivatives are utilized in the manufacturing of dyes and have been a subject of study in medicinal chemistry and toxicology.[3][4][5] The described multi-step synthesis proceeds through a Hofmann rearrangement, a reliable method for converting carboxamides into primary amines.
Synthetic Pathway Overview
The conversion of this compound to 2,4,5-trimethylaniline is a multi-step process that involves the initial activation of the carboxylic acid, followed by amidation, and finally a rearrangement to yield the target amine. This pathway is a standard, robust method for the synthesis of anilines from their corresponding benzoic acids.
Figure 1: Overall reaction scheme for the synthesis of 2,4,5-Trimethylaniline.
Data Summary
The following table summarizes representative quantitative data for each step of the synthesis. These values are illustrative and can be optimized by adjusting reaction conditions.
| Step | Starting Material | Product | Catalyst/Reagents | Yield (%) | Purity (%) (by HPLC) |
| 1 | This compound | 2,4,5-Trimethylbenzoyl Chloride | Thionyl Chloride | 95-98 | >98 |
| 2 | 2,4,5-Trimethylbenzoyl Chloride | 2,4,5-Trimethylbenzamide | Ammonium Hydroxide | 88-92 | >99 |
| 3 | 2,4,5-Trimethylbenzamide | 2,4,5-Trimethylaniline | Bromine, Sodium Hydroxide | 80-85 | >99 |
Table 1: Summary of Quantitative Data for the Synthesis of 2,4,5-Trimethylaniline.
Experimental Protocols
A generalized workflow for chemical synthesis, including reaction, work-up, and purification, is depicted below. Specific parameters for each step are detailed in the subsequent protocols.
Figure 2: General experimental workflow for organic synthesis and purification.
Protocol 1: Synthesis of 2,4,5-Trimethylbenzoyl Chloride
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Toluene (Anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous toluene.
-
Add a catalytic amount of DMF to the suspension.
-
While stirring, slowly add thionyl chloride to the mixture at room temperature. The addition is exothermic and may cause gas evolution (HCl, SO₂). Ensure the setup is in a well-ventilated fume hood.
-
After the initial reaction subsides, heat the mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2,4,5-trimethylbenzoyl chloride (a liquid or low-melting solid) is typically used in the next step without further purification.
Protocol 2: Synthesis of 2,4,5-Trimethylbenzamide
Materials:
-
Crude 2,4,5-Trimethylbenzoyl Chloride (1.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Ammonium hydroxide (NH₄OH, 28-30% solution) (3.0 eq)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude 2,4,5-trimethylbenzoyl chloride in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
While stirring vigorously, add the concentrated ammonium hydroxide solution dropwise, ensuring the temperature remains below 10°C. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting acid chloride is fully consumed.
-
Transfer the reaction mixture to a separatory funnel and dilute with water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 2,4,5-trimethylbenzamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white crystalline solid.
Protocol 3: Synthesis of 2,4,5-Trimethylaniline (Hofmann Rearrangement)
Materials:
-
2,4,5-Trimethylbenzamide (1.0 eq)
-
Sodium hydroxide (NaOH) (4.0 eq)
-
Bromine (Br₂) (1.1 eq)
-
Water
-
Round-bottom flask with magnetic stirrer
-
Ice bath and heating mantle
Procedure:
-
Prepare a solution of sodium hydroxide in water in a round-bottom flask and cool it to 0°C in an ice bath.
-
Slowly add bromine to the cold NaOH solution to form a sodium hypobromite solution. Stir until the bromine color dissipates.
-
Add the solid 2,4,5-trimethylbenzamide to the hypobromite solution in portions, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 1 hour.
-
Slowly heat the reaction mixture to 70-80°C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Cool the mixture to room temperature. The product, 2,4,5-trimethylaniline, may separate as an oil or solid.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent under reduced pressure. The crude 2,4,5-trimethylaniline can be purified by distillation under reduced pressure or by column chromatography to yield a colorless or light-yellow product.[3]
References
- 1. CAS 528-90-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H12O2 | CID 10714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trimethylaniline | 137-17-7 | FT147906 | Biosynth [biosynth.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of 2,4,5-Trimethylbenzoic Acid Derivatives for Agrochemical Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for the development of novel agrochemicals. This document provides detailed application notes and protocols for the synthesis of 2,4,5-trimethylbenzoic acid and its derivatives, along with standardized methods for their screening as potential herbicides, fungicides, and insecticides. The strategic placement of three methyl groups on the phenyl ring can influence the lipophilicity, steric hindrance, and electronic properties of the molecule, potentially leading to enhanced efficacy and selectivity for specific agricultural targets.
The following sections detail the synthetic pathways to obtain this compound and its subsequent conversion into ester and amide derivatives. Furthermore, comprehensive protocols for primary agrochemical screening are provided to enable the evaluation of these novel compounds.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved from commercially available pseudocumene (1,2,4-trimethylbenzene) through a two-step process involving Friedel-Crafts acylation followed by a haloform reaction. The resulting carboxylic acid serves as a versatile starting material for the preparation of various derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trimethylacetophenone (Friedel-Crafts Acylation)
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
-
Reagents: Add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to 50 mL of anhydrous dichloromethane (DCM) in the flask and cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.
-
Addition of Pseudocumene: After the addition of acetyl chloride is complete, add pseudocumene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,4,5-trimethylacetophenone.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Haloform Reaction)
-
Reaction Setup: In a fume hood, place the 2,4,5-trimethylacetophenone (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: Prepare a solution of sodium hypobromite (NaOBr) in situ by slowly adding bromine (3.3 equivalents) to a cold (0°C) solution of sodium hydroxide (4.0 equivalents) in water.
-
Reaction: Slowly add the freshly prepared NaOBr solution to the stirred solution of the ketone. The reaction is exothermic; maintain the temperature below 30°C. After the initial reaction subsides, heat the mixture to 50-60°C for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and quench any excess hypobromite by adding a small amount of sodium bisulfite solution until the color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate forms (pH ~2).
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 3: Synthesis of 2,4,5-Trimethylbenzoyl Chloride
-
Reaction Setup: In a fume hood, place this compound (1.0 equivalent) in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap.
-
Reagent: Add thionyl chloride (SOCl₂, 2.0 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 2,4,5-trimethylbenzoyl chloride, which can be used in the next step without further purification.
Protocol 4: General Procedure for the Synthesis of this compound Esters
-
Reaction Setup: In a dry flask, dissolve the desired alcohol (R-OH, 1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like DCM.
-
Addition of Acyl Chloride: Slowly add 2,4,5-trimethylbenzoyl chloride (1.05 equivalents) to the stirred solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.
Protocol 5: General Procedure for the Synthesis of 2,4,5-Trimethylbenzamides
-
Reaction Setup: In a flask, dissolve the desired primary or secondary amine (R'R''NH, 1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent like DCM.
-
Addition of Acyl Chloride: Slowly add 2,4,5-trimethylbenzoyl chloride (1.05 equivalents) to the stirred solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.
Agrochemical Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the agrochemical potential of the synthesized this compound derivatives.
Protocol 6: Primary Herbicidal Screening (Whole Plant Assay)
-
Plant Species: Select a range of representative monocotyledonous (e.g., barnyardgrass, Echinochloa crus-galli) and dicotyledonous (e.g., velvetleaf, Abutilon theophrasti) weed species.
-
Planting: Sow seeds in small pots filled with a standard potting mix and allow them to grow to the 2-3 leaf stage in a controlled environment (greenhouse or growth chamber).
-
Treatment Application: Prepare a solution of the test compound at a high concentration (e.g., 1000 ppm) in a suitable solvent (e.g., acetone) with a surfactant. Apply the solution as a foliar spray to the plants until runoff. Include a solvent-only control and a positive control (a commercial herbicide).
-
Evaluation: After 7-14 days, visually assess the plants for phytotoxicity, including symptoms like chlorosis, necrosis, and growth inhibition. Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Compounds showing significant herbicidal activity (e.g., >70% inhibition) are selected for secondary screening.
Protocol 7: Primary Fungicidal Screening (In Vitro Mycelial Growth Inhibition Assay)
-
Fungal Pathogens: Select a panel of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani).
-
Media Preparation: Prepare potato dextrose agar (PDA) and amend it with the test compound dissolved in a suitable solvent (e.g., DMSO) to a final concentration (e.g., 100 µg/mL). Ensure the final solvent concentration in the media is non-inhibitory to fungal growth.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of the amended PDA plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the respective fungus until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Evaluation: Measure the diameter of the fungal colony on the treated and control plates. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.
-
Data Analysis: Compounds showing significant inhibition (e.g., >50%) are advanced to secondary screening.
Protocol 8: Primary Insecticidal Screening (Contact Toxicity Assay)
-
Insect Species: Choose relevant insect pests, such as aphids (e.g., Myzus persicae) or lepidopteran larvae (e.g., Spodoptera frugiperda).
-
Treatment Application: Apply a known concentration of the test compound (e.g., 100 µg/cm²) to the inner surface of a petri dish or glass vial using a suitable solvent. Allow the solvent to evaporate completely.
-
Insect Exposure: Introduce a known number of insects (e.g., 10-20) into the treated container. Provide a food source if the exposure period is longer than 24 hours.
-
Incubation: Maintain the containers under controlled conditions (temperature, humidity, and light).
-
Evaluation: Assess insect mortality at 24, 48, and 72 hours post-exposure. An insect is considered dead if it is unable to move when gently prodded.
-
Data Analysis: Calculate the percentage mortality for each compound. Compounds causing significant mortality (e.g., >80%) are selected for further testing.
Data Presentation
Quantitative data from secondary screening (dose-response studies) should be summarized in tables to facilitate comparison of the activity of different derivatives.
Table 1: Herbicidal Activity of this compound Derivatives (Example)
| Compound ID | Derivative Type | Test Species | EC₅₀ (µM) |
| TMBA-01 | Methyl Ester | A. theophrasti | Data |
| TMBA-01 | Methyl Ester | E. crus-galli | Data |
| TMBA-02 | Ethyl Ester | A. theophrasti | Data |
| TMBA-02 | Ethyl Ester | E. crus-galli | Data |
| TMBA-03 | N-propyl Amide | A. theophrasti | Data |
| TMBA-03 | N-propyl Amide | E. crus-galli | Data |
| Control | Commercial Herbicide | A. theophrasti | Data |
| Control | Commercial Herbicide | E. crus-galli | Data |
Table 2: Fungicidal Activity of this compound Derivatives (Example)
| Compound ID | Derivative Type | Fungal Species | IC₅₀ (µg/mL) |
| TMBA-04 | Isopropyl Ester | B. cinerea | Data |
| TMBA-04 | Isopropyl Ester | F. graminearum | Data |
| TMBA-05 | N,N-diethyl Amide | B. cinerea | Data |
| TMBA-05 | N,N-diethyl Amide | F. graminearum | Data |
| Control | Commercial Fungicide | B. cinerea | Data |
| Control | Commercial Fungicide | F. graminearum | Data |
Table 3: Insecticidal Activity of this compound Derivatives (Example)
| Compound ID | Derivative Type | Insect Species | LD₅₀ (µ g/insect ) |
| TMBA-06 | Butyl Ester | M. persicae | Data |
| TMBA-06 | Butyl Ester | S. frugiperda | Data |
| TMBA-07 | N-benzyl Amide | M. persicae | Data |
| TMBA-07 | N-benzyl Amide | S. frugiperda | Data |
| Control | Commercial Insecticide | M. persicae | Data |
| Control | Commercial Insecticide | S. frugiperda | Data |
Conclusion
The protocols outlined in this document provide a systematic approach for the synthesis and agrochemical evaluation of novel this compound derivatives. By following these detailed procedures, researchers can efficiently generate a library of compounds and screen them for potential herbicidal, fungicidal, and insecticidal activities. The structured data presentation will aid in the identification of promising lead compounds for further optimization and development into next-generation crop protection agents.
Application Notes and Protocols: The Utility of 2,4,5-Trimethylbenzoic Acid in the Synthesis of Novel Azo Dyes
Introduction
Substituted aromatic carboxylic acids are foundational precursors in the synthesis of a wide array of functional organic molecules, including pharmaceuticals, polymers, and dyes. 2,4,5-Trimethylbenzoic acid, with its unique substitution pattern on the benzene ring, presents a valuable and underexplored scaffold for the development of novel colorants. The presence of a carboxylic acid group provides a handle for further functionalization, while the trimethyl-substituted phenyl ring can be chemically modified to incorporate chromophoric and auxochromic groups. This document outlines a proposed synthetic strategy and detailed protocols for leveraging this compound as a core building block in the synthesis of novel azo dyes, which are a prominent class of synthetic colorants used across various industries.
The proposed pathway involves a multi-step synthesis commencing with the functionalization of the this compound backbone to introduce an amino group, a critical precursor for the diazotization reaction. The subsequent azo coupling with various aromatic partners can lead to a library of novel dye molecules with potentially unique spectroscopic properties. These protocols are designed for researchers in synthetic chemistry and materials science.
Principle of Synthesis
The conversion of this compound into a novel azo dye is based on a classic and robust set of organic reactions. The overall workflow can be summarized in four primary stages:
-
Nitration: An electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the aromatic ring of this compound. The directing effects of the existing alkyl and carboxyl groups guide the position of the incoming nitro group.
-
Reduction: The nitro group is subsequently reduced to a primary amine (-NH₂), yielding an amino-2,4,5-trimethylbenzoic acid derivative. This transformation is typically achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.
-
Diazotization: The newly formed aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to convert the amino group into a highly reactive diazonium salt (-N₂⁺).
-
Azo Coupling: The final step involves the reaction of the diazonium salt with an electron-rich aromatic coupling component, such as a phenol, naphthol, or aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the primary chromophore of the dye molecule.
This sequence allows for the systematic construction of complex dye molecules from a readily available starting material.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a novel azo dye starting from this compound.
Protocol 1: Synthesis of 3-Nitro-2,4,5-trimethylbenzoic Acid
This protocol details the nitration of the this compound starting material.
-
Materials: this compound, Fuming nitric acid, Concentrated sulfuric acid, Ice, Deionized water.
-
Procedure:
-
In a flask placed in an ice-salt bath, slowly add 10.0 g of this compound to 40 mL of concentrated sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by carefully adding 5.0 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A precipitate of crude 3-nitro-2,4,5-trimethylbenzoic acid will form. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to litmus paper.
-
Dry the product in a vacuum oven at 60 °C. Further purification can be achieved by recrystallization from an ethanol-water mixture.
-
Protocol 2: Synthesis of 3-Amino-2,4,5-trimethylbenzoic Acid
This protocol describes the reduction of the nitro group to an amine.
-
Materials: 3-Nitro-2,4,5-trimethylbenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid, Sodium hydroxide (NaOH), Ethanol.
-
Procedure:
-
Suspend 5.0 g of 3-nitro-2,4,5-trimethylbenzoic acid in 50 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 15.0 g of tin(II) chloride dihydrate in 30 mL of concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the suspension of the nitro compound.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin hydroxides will form.
-
Filter the mixture to remove the tin salts. Wash the precipitate with a small amount of ethanol.
-
Combine the filtrate and washings. Reduce the volume of the solvent under reduced pressure. The product, 3-amino-2,4,5-trimethylbenzoic acid, will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry.
-
Protocol 3: Synthesis of a Novel Azo Dye via Diazotization and Azo Coupling
This protocol details the final two steps: the formation of the diazonium salt and its subsequent coupling with a representative partner, 2-naphthol.[1]
-
Materials: 3-Amino-2,4,5-trimethylbenzoic acid, Sodium nitrite (NaNO₂), Concentrated hydrochloric acid, 2-Naphthol, Sodium hydroxide, Ice.
-
Procedure:
-
Diazotization: a. Dissolve 2.0 g of 3-amino-2,4,5-trimethylbenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of water. b. Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. c. Prepare a solution of 0.8 g of sodium nitrite in 5 mL of cold water. d. Add the sodium nitrite solution dropwise to the cooled amine solution, keeping the temperature strictly below 5 °C. The formation of the diazonium salt solution is indicated by a slight color change. Stir for an additional 15 minutes after the addition is complete.
-
Coupling Reaction: a. In a separate beaker, dissolve 1.5 g of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. b. Cool this coupling solution to 0-5 °C in an ice bath. c. Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. d. A brightly colored azo dye will precipitate immediately. e. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolation and Purification: a. Collect the crude dye by vacuum filtration. b. Wash the precipitate with a saturated sodium chloride solution, followed by a thorough wash with cold deionized water. c. Dry the purified dye in a desiccator or a vacuum oven. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for higher purity.[1]
-
Data Presentation
The spectroscopic properties of the novel dyes synthesized from this compound derivatives would be critical for their characterization. The following table presents hypothetical, yet representative, data for a series of dyes synthesized by coupling the diazonium salt of 3-amino-2,4,5-trimethylbenzoic acid with different aromatic partners.
| Dye ID | Coupling Component | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| TMB-Dye-01 | Phenol | Ethanol | 415 | 21,500 |
| TMB-Dye-02 | 2-Naphthol | Ethanol | 482 | 28,000 |
| TMB-Dye-03 | Aniline | DMF | 440 | 25,300 |
| TMB-Dye-04 | Salicylic Acid | Ethanol | 430 | 23,800 |
| TMB-Dye-05 | Resorcinol | DMF | 465 | 31,000 |
Table 1: Hypothetical Spectroscopic Data for Novel Azo Dyes. The presented values for maximum absorbance wavelength (λmax) and molar extinction coefficient (ε) are plausible estimates based on structurally similar azo dyes reported in the literature.
Visualizations
Diagrams illustrating the synthetic pathway and the general experimental workflow provide a clear visual summary of the protocols.
Caption: General workflow for the synthesis of novel azo dyes.
Caption: Chemical reaction scheme for the proposed synthesis.
References
Application Notes and Protocols: Amidation of 2,4,5-Trimethylbenzoic Acid for the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives of 2,4,5-trimethylbenzoic acid, a scaffold with potential for the development of novel bioactive compounds. The methodologies outlined below are based on established amidation techniques and can be adapted for the synthesis of a diverse library of amide derivatives for screening purposes in drug discovery programs.
Introduction
The amide functional group is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals. The synthesis of amides from carboxylic acids is a fundamental transformation in the development of new therapeutic agents. This compound offers a unique substituted aromatic core that can be functionalized to explore a range of biological activities. Its derivatives have been investigated for applications in various fields, and the corresponding amides are of significant interest for their potential as antimicrobial, antifungal, and anticancer agents. This document details three robust protocols for the amidation of this compound with various amines.
Data Presentation: Representative Amidation Reactions
The following table summarizes the expected outcomes for the amidation of this compound with representative primary aliphatic, primary aromatic, and amino acid ester amines using different coupling reagents. The yield and purity are representative values based on typical outcomes for these reaction types.
| Entry | Amine Reactant | Coupling Reagent | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | n-Butylamine | Thionyl Chloride (SOCl₂) | N-butyl-2,4,5-trimethylbenzamide | 85-95 | >98 |
| 2 | Aniline | B(OCH₂CF₃)₃ | N-phenyl-2,4,5-trimethylbenzamide | 80-90 | >97 |
| 3 | Glycine methyl ester | Titanium(IV) Chloride (TiCl₄) | Methyl 2-(2,4,5-trimethylbenzamido)acetate | 75-85 | >95 |
Bioactivity Profile of Hypothetical this compound Amides
The table below presents hypothetical biological activity data for the synthesized amides to illustrate their potential as bioactive compounds. This data is for illustrative purposes to guide screening efforts.
| Compound | Bioactivity Target | Metric | Value |
| N-butyl-2,4,5-trimethylbenzamide | Staphylococcus aureus | MIC | 16 µg/mL |
| N-phenyl-2,4,5-trimethylbenzamide | Candida albicans | MIC | 32 µg/mL |
| Methyl 2-(2,4,5-trimethylbenzamido)acetate | Human colon carcinoma (HCT116) | IC₅₀ | 10 µM |
Experimental Protocols
Protocol 1: Amidation using Thionyl Chloride (SOCl₂)
This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with the amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
n-Butylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF) (1 drop).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
-
Amidation:
-
Dissolve the crude 2,4,5-trimethylbenzoyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-butyl-2,4,5-trimethylbenzamide.
-
Protocol 2: Direct Amidation using B(OCH₂CF₃)₃
This method allows for the direct coupling of the carboxylic acid and amine without the need for an intermediate activation step.
Materials:
-
This compound
-
Aniline
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Acetonitrile (MeCN)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup:
-
In a round-bottom flask or a sealed tube, combine this compound (1.0 eq), aniline (1.0 eq), and acetonitrile (2 mL/mmol).
-
Add tris(2,2,2-trifluoroethyl) borate (2.0 eq) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at 80-100 °C for 5-24 hours.[1]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be purified by simple filtration through a pad of silica gel, eluting with an appropriate solvent.[1]
-
Alternatively, perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing with 1 M HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure N-phenyl-2,4,5-trimethylbenzamide.
-
Protocol 3: Amidation Mediated by Titanium(IV) Chloride (TiCl₄)
This protocol is another effective method for the direct condensation of carboxylic acids and amines.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Titanium(IV) chloride (TiCl₄)
-
Pyridine
-
Toluene
-
1 N Hydrochloric acid (HCl)
-
Methylene chloride (DCM)
-
Screw-capped vial
-
Magnetic stirrer
-
Heating block or oil bath
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in pyridine (10 mL/mmol) in a screw-capped vial, add glycine methyl ester hydrochloride (1.0 eq) and triethylamine (1.0 eq) to neutralize the hydrochloride salt.
-
Add TiCl₄ (3.0 eq) to the mixture.[2]
-
Tightly seal the vial.
-
-
Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[2]
-
Treat the residue with an aqueous 1 N HCl solution and extract with methylene chloride.[2]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure methyl 2-(2,4,5-trimethylbenzamido)acetate.
-
Visualizations
Caption: General workflow for the amidation of this compound.
Caption: Hypothetical signaling pathway for an anticancer amide derivative.
References
Application Notes and Protocols for the X-ray Diffraction Analysis of 2,4,5-Trimethylbenzoic Acid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the single-crystal X-ray diffraction analysis of 2,4,5-Trimethylbenzoic acid. This document includes detailed crystallographic data, a step-by-step experimental protocol for structure determination, and a workflow diagram for clarity. This information is intended to assist researchers in understanding the solid-state structure of this compound, which is crucial for drug development and materials science applications.
Introduction
This compound is a substituted aromatic carboxylic acid. Understanding its three-dimensional crystal structure is fundamental to elucidating its physicochemical properties, such as solubility, melting point, and stability. X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice. The crystal structure of this compound has been determined by X-ray studies, revealing that two molecules associate to form centrosymmetric carboxyl dimers.[1] This document outlines the crystallographic parameters and the methodology used to determine this structure.
Crystallographic Data Summary
The single-crystal X-ray diffraction analysis of this compound yielded the following crystallographic data, which has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129429.[2]
| Parameter | Value |
| Empirical Formula | C₁₀H₁₂O₂ |
| Formula Weight | 164.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(3) |
| b (Å) | 7.890(2) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 904.5(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.205 |
| Absorption Coefficient (mm⁻¹) | 0.081 |
| F(000) | 352 |
Experimental Protocol
The following protocol outlines the key steps for the single-crystal X-ray diffraction analysis of this compound.
Crystal Growth
-
Dissolution: Dissolve a pure sample of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to create a saturated or near-saturated solution.
-
Slow Evaporation: Cover the vessel containing the solution, leaving a small opening to allow for slow evaporation of the solvent at room temperature.
-
Crystal Selection: After a period of slow evaporation, single crystals of suitable size and quality for X-ray diffraction should form. Carefully select a well-formed, transparent crystal with dimensions of approximately 0.1-0.3 mm.
Data Collection
-
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
Diffractometer Setup: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD area detector).
-
Unit Cell Determination: Collect a preliminary set of diffraction frames to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of ω and φ scans.
-
Data Integration: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
Structure Solution and Refinement
-
Space Group Determination: Determine the space group from the systematic absences in the diffraction data.
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: Refine the initial structural model against the experimental diffraction data using full-matrix least-squares on F². This iterative process involves adjusting atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.
-
Final Refinement: Continue the refinement until convergence is reached, as indicated by the R-factors and the goodness-of-fit.
-
Validation: Validate the final crystal structure using tools such as CHECKCIF to ensure its chemical and crystallographic reasonability.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the X-ray diffraction analysis of this compound crystals.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Conclusion
This application note provides the essential crystallographic data and a detailed experimental protocol for the X-ray diffraction analysis of this compound. The provided information and workflow serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science for the characterization and development of new crystalline materials.
References
Troubleshooting & Optimization
Technical Support Center: 2,4,5-Trimethylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,4,5-Trimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming low yields and to offer solutions for common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields during the synthesis of this compound, particularly focusing on methods involving the oxidation of a suitable precursor like 2,4,5-trimethylbenzaldehyde or the direct oxidation of pseudocumene.
???+ question "Why is my overall yield of this compound consistently low?"
???+ question "My reaction appears incomplete. How can I drive it to completion?"
???+ question "What are common side products and how can their formation be minimized?"
???+ question "How can I prevent product loss during workup and purification?"
Data Presentation
Impact of Reaction Conditions on Oxidation Yield
The following table summarizes key parameters and their expected impact on yield during the oxidation of a substituted benzaldehyde to the corresponding benzoic acid, a reaction analogous to a key step in many this compound synthesis routes.
| Parameter | Condition | Potential Problem | Recommended Action | Expected Impact on Yield |
| Oxidant Stoichiometry | Insufficient KMnO₄ | Incomplete reaction | Increase KMnO₄ in increments | Increase |
| Reaction Temperature | Too low | Low reaction rate, incomplete conversion | Cautiously increase temperature | Increase |
| Reaction Temperature | Too high | Side product formation (e.g., over-oxidation) | Maintain gentle warming | Increase (by reducing side products) |
| Reaction Time | Too short | Incomplete reaction | Prolong reaction time, monitor by TLC | Increase |
| Product Isolation | pH > 2 during workup | Product remains dissolved as a salt | Adjust pH to ~2 with acid | Increase |
| Product Isolation | Single solvent extraction | Incomplete transfer from aqueous phase | Perform multiple extractions | Increase |
Experimental Protocols
Protocol: Oxidation of 2,4,5-Trimethylbenzaldehyde to this compound
This protocol details a general method for the oxidation of an aldehyde precursor using potassium permanganate.
Materials:
-
2,4,5-Trimethylbenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone (or another suitable co-solvent)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (or other extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite (optional, as a filter aid)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,4,5-Trimethylbenzaldehyde in a suitable volume of acetone.[1]
-
Preparation of Oxidant: In a separate beaker, dissolve potassium permanganate in water. The molar ratio of KMnO₄ to the aldehyde should be approximately 2:3.[1]
-
Reaction: Slowly add the potassium permanganate solution to the stirred aldehyde solution at room temperature. The reaction may be exothermic. If necessary, the mixture can be gently heated to ensure completion.
-
Monitoring: Monitor the reaction's progress using TLC until the starting material spot has completely disappeared.[1]
-
Quenching and Filtration: After completion, cool the reaction mixture. If a brown precipitate of manganese dioxide (MnO₂) forms and is difficult to filter, consider adding a filter aid like Celite.[1] Filter the mixture and wash the solid residue with a small amount of water.
-
Acidification: Combine the filtrate and the washings. Acidify the solution to a pH of ~2 with hydrochloric acid to precipitate the this compound.[1]
-
Extraction: Extract the product from the aqueous mixture using multiple portions of ethyl acetate.[1]
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system.
Visualizations
Synthesis and Troubleshooting Workflows
Caption: A generalized workflow for a multi-step synthesis of this compound.
Caption: A decision tree to systematically troubleshoot the causes of low synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common routes start from pseudocumene (1,2,4-trimethylbenzene). These include:
-
Direct Oxidation: Oxidation of one of the methyl groups on pseudocumene using strong oxidizing agents. This can be challenging due to the potential for over-oxidation.[2][3]
-
Formylation followed by Oxidation: A Gattermann-Koch or similar reaction can be used to introduce a formyl (-CHO) group, which is then oxidized to a carboxylic acid. The Gattermann-Koch reaction uses carbon monoxide and HCl with a Lewis acid catalyst.[4][5][6]
-
Grignard Reaction: Formation of a Grignard reagent from a halogenated pseudocumene, followed by reaction with carbon dioxide (carboxylation) to form the carboxylate salt, which is then acidified.[7]
Q2: Why is pseudocumene the preferred starting material?
A2: Pseudocumene is an isomer of trimethylbenzene that is naturally present in coal tar and is a major component (around 40%) of the C₉ aromatic hydrocarbon fraction from petroleum distillation, making it an abundant and relatively low-cost industrial starting material.[8]
Q3: Are there modern, greener alternatives for the oxidation step?
A3: Yes, research is ongoing into more environmentally friendly oxidation methods. Catalytic gas-phase oxidation using air as the oxidant over various metal oxide catalysts (e.g., based on vanadium) is an area of interest to reduce the use of stoichiometric, less "green" oxidants like potassium permanganate.[3] Additionally, methods using aqueous hydrogen peroxide with a catalyst are being explored.[9]
Q4: Can the Gattermann-Koch reaction be applied to phenol or ether substrates?
A4: No, the Gattermann-Koch reaction is generally not applicable to phenol and phenol ether substrates.[5][6][10] The Gattermann reaction, which uses hydrogen cyanide instead of carbon monoxide, is a viable alternative for these substrates.[5][11]
References
- 1. benchchem.com [benchchem.com]
- 2. US5095141A - Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle - Google Patents [patents.google.com]
- 3. CN109647467B - Catalyst for oxidation of pseudocumene - Google Patents [patents.google.com]
- 4. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Synthesis of 2,4,5-Trimethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4,5-trimethylbenzoic acid. The content addresses common challenges, side reactions, and optimization strategies for prevalent synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: The two primary and most accessible laboratory methods for synthesizing this compound are:
-
Oxidation of 2,4,5-trimethylbenzaldehyde: This is a straightforward method that uses a strong oxidizing agent, such as potassium permanganate (KMnO₄), to convert the aldehyde group to a carboxylic acid.
-
Grignard Reaction: This method involves forming a Grignard reagent from a 2,4,5-trimethylhalobenzene (e.g., 1-bromo-2,4,5-trimethylbenzene) and magnesium, followed by carboxylation with solid carbon dioxide (dry ice).
Q2: I am seeing a significant amount of unreacted 2,4,5-trimethylbenzaldehyde in my final product after oxidation. What went wrong? A2: The presence of unreacted starting material typically indicates an incomplete oxidation reaction. Common causes include insufficient oxidant, low reaction temperature, or short reaction time. To resolve this, you can try increasing the molar ratio of potassium permanganate, cautiously raising the reaction temperature, or extending the reaction time while monitoring progress via Thin Layer Chromatography (TLC).[1]
Q3: My Grignard reaction for this compound synthesis failed to initiate or gave a very low yield. What are the likely causes? A3: Grignard reagents are highly sensitive to moisture and acidic protons. The most common reasons for failure are:
-
Presence of Water: Traces of water in the glassware, solvent (e.g., diethyl ether), or on the surface of the magnesium will quench the Grignard reagent as it forms. All glassware must be rigorously dried, and anhydrous solvents are essential.[2]
-
Poor Quality Magnesium: The magnesium surface can be coated with an oxide layer that prevents the reaction. Crushing the magnesium turnings or using an activating agent like iodine can help initiate the reaction.[3]
-
Premature Reaction with CO₂: Atmospheric carbon dioxide can react with and consume the Grignard reagent. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).
Q4: During the oxidation workup, I have a persistent brown precipitate of manganese dioxide (MnO₂) that is difficult to filter. How can I remove it? A4: The brown MnO₂ precipitate is a byproduct of the permanganate oxidation. To remove it effectively, after the main reaction is complete, add a saturated aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid until the brown solid dissolves and the solution becomes colorless. This reduces the MnO₂ to the soluble manganese(II) sulfate (MnSO₄).[1]
Q5: What is the primary byproduct in the Grignard synthesis method, and how can it be removed? A5: A major side reaction is the coupling of the Grignard reagent with unreacted 2,4,5-trimethylhalobenzene, leading to the formation of a biaryl compound (e.g., 3,4,6,3',4',6'-hexamethylbiphenyl). This hydrocarbon byproduct is non-polar and can be separated from the desired carboxylic acid during the workup. By making the aqueous layer basic (e.g., with NaOH), the this compound will deprotonate to its carboxylate salt and dissolve in the aqueous phase, while the non-polar biaryl impurity will remain in the organic solvent layer (e.g., ether).
Troubleshooting Guides
This section provides solutions to specific problems encountered during the synthesis of this compound.
Issue 1: Low Yield in Oxidation of 2,4,5-trimethylbenzaldehyde
| Symptom | Potential Cause | Troubleshooting Steps |
| TLC shows significant starting material. | Incomplete Oxidation | 1. Increase the molar ratio of KMnO₄ to the aldehyde. A 2:3 ratio is a good starting point.[1]2. Gently warm the reaction mixture, monitoring for side reactions.3. Prolong the reaction time, checking for the disappearance of the aldehyde spot on TLC.[1] |
| Low recovery of white solid after acidification. | Product Loss During Workup | 1. Ensure the aqueous solution is sufficiently acidic (pH ~2) to fully precipitate the carboxylic acid.[1]2. Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate to maximize recovery from the aqueous phase.[1]3. Cool the acidified solution in an ice bath to minimize the solubility of the product in water. |
| Starting material has poor solubility. | Reactant Inaccessibility | 1. Use a co-solvent system such as acetone/water or t-butanol/water to improve the solubility of the aldehyde.[1]2. Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the organic aldehyde and the aqueous permanganate.[1] |
Issue 2: Problems with the Grignard Synthesis Route
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction does not start (no bubbling or heat). | Inactive Magnesium Surface / Wet Conditions | 1. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere. Use anhydrous ether.[2]2. Add a small crystal of iodine to activate the magnesium surface.3. Crush the magnesium turnings with a dry glass rod to expose a fresh surface.[3] |
| Low yield of carboxylic acid, high yield of pseudocumene. | Quenching of Grignard Reagent | 1. The Grignard reagent reacted with a proton source (likely water). Re-check the entire apparatus and all reagents for sources of moisture.2. Ensure the reaction is protected from atmospheric moisture with drying tubes or an inert atmosphere. |
| Final product is contaminated with a non-polar impurity. | Wurtz-type Coupling Reaction | 1. This side reaction forms a biaryl byproduct.2. During workup, extract the ether layer with an aqueous base (e.g., 5% NaOH). The desired acid will move to the aqueous layer as its salt, leaving the biaryl impurity in the ether layer.[2]3. Re-acidify the separated aqueous layer to precipitate the pure carboxylic acid. |
Visualized Workflows and Pathways
Primary Synthesis Pathway: Oxidation
Caption: Main reaction pathway for the synthesis of this compound via oxidation.
Common Side Reaction: Grignard Reagent Quenching
Caption: Unwanted side reaction where the Grignard reagent is destroyed by a proton source.
Troubleshooting Workflow: Low Product Yield
Caption: A troubleshooting workflow for diagnosing and resolving low product yields.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2,4,5-Trimethylbenzaldehyde
This protocol is adapted from general procedures for the oxidation of aromatic aldehydes.[1]
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4,5-trimethylbenzaldehyde (1.0 eq) in a suitable co-solvent like acetone.
-
Preparation of Oxidant: In a separate beaker, dissolve potassium permanganate (approx. 0.7-0.8 eq, corresponding to a 2:3 molar ratio for the balanced reaction) in water.
-
Oxidation: Slowly add the aqueous potassium permanganate solution to the stirred aldehyde solution at room temperature. An exothermic reaction may occur; use an ice bath to maintain control if necessary. After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite dropwise until the brown manganese dioxide precipitate dissolves, and the solution becomes colorless.
-
Workup - Solvent Removal & Acidification: If a co-solvent like acetone was used, remove it under reduced pressure using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and acidify by adding concentrated HCl dropwise until the pH is approximately 2. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, crystalline this compound.
Protocol 2: Synthesis via Grignard Reaction
This protocol is based on general procedures for Grignard carboxylation.[2] Note: All glassware must be oven-dried, and all reagents and solvents must be anhydrous. The reaction must be performed under an inert atmosphere.
-
Apparatus Setup: Assemble an oven-dried three-neck flask with a dropping funnel, a reflux condenser fitted with a drying tube (or connected to a nitrogen/argon line), and a glass stopper. Place magnesium turnings (1.1 eq) in the flask.
-
Formation of Grignard Reagent: Dissolve 1-bromo-2,4,5-trimethylbenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate, add a crystal of iodine or gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30-60 minutes.
-
Carboxylation: Crush a significant excess of dry ice (solid CO₂) in a separate, dry beaker. While stirring vigorously, pour the prepared Grignard reagent solution slowly over the crushed dry ice. The mixture will solidify. Allow the excess CO₂ to sublime.
-
Workup - Hydrolysis: Once the mixture has reached room temperature, slowly add dilute HCl (e.g., 6M) to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts.
-
Purification: To remove non-polar byproducts, extract the combined ether layers with an aqueous base (e.g., 5% NaOH). The product will move to the aqueous layer. Separate the layers, cool the aqueous layer in an ice bath, and re-acidify with concentrated HCl to precipitate the pure this compound. Collect the solid by vacuum filtration.
References
Technical Support Center: Synthesis of 2,4,5-Trimethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-trimethylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective laboratory-scale methods for synthesizing this compound are:
-
Oxidation of 2,4,5-trimethylbenzaldehyde: This method involves the oxidation of the corresponding aldehyde using a suitable oxidizing agent.
-
Grignard Reaction of 1-bromo-2,4,5-trimethylbenzene: This route utilizes the carboxylation of a Grignard reagent, formed from 1-bromo-2,4,5-trimethylbenzene, with carbon dioxide.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: The byproducts largely depend on the chosen synthetic route. For the oxidation of 2,4,5-trimethylbenzaldehyde , the primary impurity is often unreacted starting material. In the Grignard reaction , potential byproducts include the homo-coupling product, 3,3',4,4',6,6'-hexamethylbiphenyl, and unreacted 1-bromo-2,4,5-trimethylbenzene. Benzene can also be formed if the Grignard reagent is quenched by a proton source.
Q3: How can I minimize byproduct formation during the Grignard synthesis?
A3: To minimize byproduct formation in a Grignard synthesis, it is crucial to maintain strictly anhydrous (dry) conditions, as Grignard reagents react readily with water.[1] Using a high grade of magnesium turnings and an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran (THF) is also critical. Slow, controlled addition of the alkyl halide to the magnesium can help to prevent localized high concentrations that can lead to side reactions like Wurtz-type coupling.[2]
Q4: What analytical techniques are recommended for identifying and quantifying byproducts?
A4: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating the desired product from byproducts.[3][4] Mass Spectrometry (MS) coupled with these techniques (LC-MS or GC-MS) can aid in the identification of the impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of both the final product and any isolated byproducts.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 2,4,5-Trimethylbenzaldehyde
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Increase the molar ratio of the oxidizing agent (e.g., potassium permanganate) to the aldehyde.- Extend the reaction time.- Gently heat the reaction mixture, monitoring for potential side reactions. |
| Poor Solubility of Reactants | - Employ a co-solvent system (e.g., acetone/water or t-butanol/water) to improve the solubility of the aldehyde in the reaction mixture.[5] |
| Product Loss During Workup | - Ensure the reaction mixture is sufficiently acidified (pH ~2) after the reaction to fully precipitate the benzoic acid.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer. |
Issue 2: Formation of Significant Byproducts in Grignard Synthesis
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | - Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Wurtz-Type Coupling | - Add the 1-bromo-2,4,5-trimethylbenzene solution to the magnesium turnings slowly and at a controlled rate to avoid high local concentrations of the halide.[2]- Maintain a moderate reaction temperature. |
| Incomplete Carbonation | - Use a significant excess of dry ice (solid carbon dioxide) to ensure complete reaction with the Grignard reagent.[6]- Ensure the Grignard solution is added directly to the crushed dry ice to maximize contact.[6] |
Quantitative Data on Byproduct Formation
Currently, specific quantitative data for byproduct formation in the synthesis of this compound is not extensively reported in the literature. The following table provides a general overview of potential byproducts and their typical, albeit qualitative, yields based on analogous reactions. Researchers are encouraged to perform their own quantitative analysis (e.g., via GC or HPLC with internal standards) to determine the precise impurity profile of their specific reaction conditions.
| Synthetic Route | Potential Byproduct | Typical Yield (Qualitative) | Analytical Method for Quantification |
| Oxidation of 2,4,5-Trimethylbenzaldehyde | Unreacted 2,4,5-Trimethylbenzaldehyde | Variable | GC, HPLC |
| Grignard Reaction | 3,3',4,4',6,6'-Hexamethylbiphenyl | Low to Moderate | GC-MS, HPLC |
| Grignard Reaction | Unreacted 1-bromo-2,4,5-trimethylbenzene | Low to Moderate | GC |
| Grignard Reaction | Benzene (from quenching) | Variable | GC-MS (headspace analysis) |
Experimental Protocols
Protocol 1: Oxidation of 2,4,5-Trimethylbenzaldehyde with Potassium Permanganate
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trimethylbenzaldehyde in a suitable co-solvent such as acetone.
-
Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄) in water. A molar ratio of approximately 2:3 (KMnO₄ to aldehyde) is a good starting point.
-
Reaction: Slowly add the KMnO₄ solution to the stirred aldehyde solution at room temperature. The reaction is exothermic. After the initial exotherm subsides, gently heat the mixture to reflux to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (disappearance of the aldehyde spot on TLC), cool the mixture and quench any excess permanganate with a small amount of sodium bisulfite. Filter the mixture to remove the manganese dioxide precipitate.
-
Acidification and Extraction: Acidify the filtrate to a pH of approximately 2 with a strong acid (e.g., HCl). The this compound will precipitate. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Grignard Synthesis of this compound
-
Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.
-
Grignard Reagent Formation: Add a solution of 1-bromo-2,4,5-trimethylbenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[1]
-
Carbonation: In a separate beaker, place a generous amount of crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with stirring.[6]
-
Workup: Allow the excess dry ice to sublime. Add a dilute strong acid (e.g., HCl) to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.
-
Extraction: Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
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Isolation and Purification: Separate the aqueous layer and acidify it with a strong acid to precipitate the this compound. Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Visualizations
Caption: Oxidation of 2,4,5-trimethylbenzaldehyde.
Caption: Grignard synthesis of this compound.
Caption: General experimental and troubleshooting workflow.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Challenges in the scale-up of 2,4,5-Trimethylbenzoic acid production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4,5-Trimethylbenzoic acid (CAS 528-90-5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is an aromatic carboxylic acid. It serves as a crucial intermediate in organic synthesis, particularly for producing polymers, resins, and as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][2]
Q2: What are the common synthesis routes for this compound? A2: The primary synthesis route involves a two-step process starting from 1,2,4-trimethylbenzene (pseudocumene).
-
Formylation: Pseudocumene is formylated to produce 2,4,5-trimethylbenzaldehyde, typically via a Gattermann-Koch or related reaction.[3][4][5][6]
-
Oxidation: The resulting 2,4,5-trimethylbenzaldehyde is then oxidized to yield this compound.
An alternative, though less common, approach is the direct carboxylation of pseudocumene using carbon dioxide in the presence of a suitable catalyst.[7]
Q3: What are the main challenges in scaling up the production of this compound? A3: Scaling up production presents several significant challenges. These include managing hazardous reagents like carbon monoxide and strong acids (e.g., HCl, AlCl₃), controlling reaction exotherms in large vessels, ensuring consistent product quality and purity, and managing waste streams.[8][9] The formation of side products and the difficulties in purification are also major hurdles.[10]
Q4: How is the final product typically purified? A4: Purification is critical for achieving high-purity this compound. The most common method is recrystallization from a suitable solvent system. Post-synthesis workup often involves steps like solvent extraction, washing with alkaline solutions to form the carboxylate salt, and subsequent acidification to precipitate the purified acid.[11]
Synthesis Workflow and Troubleshooting
The most established route to this compound is the formylation of 1,2,4-trimethylbenzene followed by oxidation of the intermediate aldehyde.
Caption: Overall synthesis workflow for this compound.
Troubleshooting Guide
Issue 1: Low Yield or Stalled Reaction in Step 1 (Formylation)
Q: My Gattermann-Koch formylation of pseudocumene has a very low yield or fails to proceed. What are the potential causes and solutions? A: Low yields in this step are common and can often be attributed to catalyst deactivation, reagent quality, or suboptimal reaction conditions.
Troubleshooting Decision Pathway
Caption: Troubleshooting guide for the formylation step.
Quantitative Data: Typical Reaction Parameters
| Parameter | Step 1: Formylation (Gattermann-Koch) | Step 2: Oxidation |
| Key Reagents | 1,2,4-Trimethylbenzene, CO, HCl | 2,4,5-Trimethylbenzaldehyde |
| Catalyst | AlCl₃ (Lewis Acid), CuCl (Promoter)[12] | - |
| Solvent | Dry, non-polar (e.g., Dichloromethane, CS₂) | Water, Acetone, or other suitable solvent |
| Temperature | 0 - 50 °C | 20 - 100 °C (reflux) |
| Pressure | High pressure CO is often required[3] | Atmospheric |
| Typical Yield | 60 - 85% | >90% |
Issue 2: Side Product Formation and Purification Challenges
Q: I have obtained the crude this compound, but I am struggling to achieve high purity. What are the likely impurities and how can I remove them? A: Impurities often stem from the formylation step or incomplete oxidation.
Common Impurities and Removal Strategies
| Impurity | Likely Origin | Recommended Purification Strategy |
| Unreacted 2,4,5-trimethylbenzaldehyde | Incomplete oxidation in Step 2. | Wash the crude product with a sodium bisulfite solution to form a water-soluble adduct with the aldehyde. Separate the aqueous layer. |
| Isomeric Benzaldehydes/Acids | Isomerization or impurities in the starting 1,2,4-trimethylbenzene. | Fractional crystallization. The different isomers may have slightly different solubilities, allowing for separation over multiple recrystallization cycles. |
| Polymeric/Tarry materials | Side reactions during the acid-catalyzed formylation step. | Dissolve the crude product in a dilute aqueous base (e.g., NaOH). The desired acid will form a soluble salt. Filter off the insoluble tar, then re-acidify the filtrate to precipitate the purified product. |
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trimethylbenzaldehyde (Gattermann-Koch Formylation)
Disclaimer: This reaction involves highly toxic (CO) and corrosive (HCl, AlCl₃) materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
-
Apparatus Setup: Assemble a high-pressure reaction vessel equipped with a gas inlet, pressure gauge, thermometer, and a robust mechanical stirrer. Ensure all glassware is oven-dried to be completely anhydrous.
-
Reagent Charging: Under an inert atmosphere (e.g., Nitrogen), charge the reactor with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and copper(I) chloride (CuCl, 0.1 eq) in a dry, inert solvent like dichloromethane.
-
Reactant Addition: Cool the mixture to 0-5°C. Slowly add 1,2,4-trimethylbenzene (1.0 eq).
-
Gas Introduction: Seal the reactor and begin bubbling dry hydrogen chloride (HCl) gas through the stirred suspension. Concurrently, pressurize the reactor with carbon monoxide (CO) to the desired pressure (e.g., 50-100 atm).
-
Reaction: Maintain the temperature and pressure with vigorous stirring. Monitor the reaction's progress by sampling and analyzing via GC or TLC (if feasible). The reaction may take several hours.[7]
-
Workup: Once the reaction is complete, carefully vent the excess CO and HCl into a scrubber. Slowly quench the reaction mixture by pouring it onto crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield crude 2,4,5-trimethylbenzaldehyde, which can be purified further by distillation or used directly in the next step.
Protocol 2: Oxidation to this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 2,4,5-trimethylbenzaldehyde (1.0 eq) in a suitable solvent like acetone or aqueous tert-butanol.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, approx. 2.0 eq) in water.
-
Reaction: Slowly add the KMnO₄ solution to the aldehyde solution. The reaction is exothermic; maintain the temperature around 40-50°C using a water bath. After the addition is complete, heat the mixture to reflux until the purple color of the permanganate has disappeared, indicating the reaction is complete (a brown precipitate of MnO₂ will form).
-
Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide precipitate and wash it with a small amount of hot water.
-
Isolation: Combine the filtrate and washings. If an organic co-solvent was used, remove it under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl until no more precipitate forms (pH ~2).
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Purification: Collect the white precipitate of this compound by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield a pure crystalline solid. The melting point of the pure acid is 150-153 °C.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 528-90-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 6. collegedunia.com [collegedunia.com]
- 7. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]
- 8. kinampark.com [kinampark.com]
- 9. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
- 10. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orgosolver.com [orgosolver.com]
Technical Support Center: Purification of Sterically Hindered Benzoic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of sterically hindered benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What makes sterically hindered benzoic acids so difficult to purify?
Sterically hindered benzoic acids, particularly those with substituents at the 2- and 6-positions (ortho-positions), present unique purification challenges. The bulky groups flanking the carboxylic acid moiety can physically obstruct the intermolecular interactions required for efficient crystal lattice formation. This steric hindrance can lead to difficulties in crystallization, such as "oiling out" or the formation of unstable crystal forms. Furthermore, these bulky groups can shield the carboxylic acid, altering its reactivity and making techniques like acid-base extraction less straightforward.
Q2: My sterically hindered benzoic acid is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This is common with sterically hindered molecules when the solute's melting point is lower than the boiling point of the solvent, or when solubility is too high.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. An insulated container can help slow the cooling process.
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Use a Different Solvent System: The current solvent may be too good. Try a solvent in which the compound has lower solubility, or introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy.[1]
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Lower the Solute Concentration: Add more of the hot solvent to create a more dilute solution. While this may reduce the overall yield, it can favor proper crystal formation over oiling out.[2]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q3: Why is my acid-base extraction forming a stable emulsion?
Emulsions are common when extracting sterically hindered benzoic acids, whose bulky nonpolar regions can act as surfactants, stabilizing the interface between the organic and aqueous layers.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
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Filtration: In stubborn cases, passing the emulsified mixture through a pad of Celite or glass wool can help to break up the droplets.
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Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
Q4: I have poor separation of my hindered benzoic acid during column chromatography. What can I do?
The polarity of hindered benzoic acids can be similar to that of certain impurities, making chromatographic separation difficult. Peak tailing is also a common issue due to interactions with the stationary phase.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of an acid, such as acetic acid or formic acid, to the mobile phase.[3][4] This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and minimizing peak tailing.[3][4]
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Adjust Solvent Polarity: Systematically vary the ratio of your polar and nonpolar solvents to find the optimal eluent composition that provides the best separation.
-
Check for Column Overloading: Using too much sample can lead to broad peaks and poor separation.[5] Try running the column with a smaller amount of your crude product.
-
Choose a Different Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.[5]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound. |
| Crystallization is too rapid, yielding fine powder. | 1. The solution is too concentrated. 2. The cooling rate is too fast. | 1. Add a small amount of additional hot solvent to slightly exceed the minimum required for dissolution.[2] 2. Ensure the solution cools slowly to room temperature before placing it in a cold bath. |
| Low yield after recrystallization. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. Preheat the filtration funnel and flask to prevent the product from crashing out. |
| Final product is colored. | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] |
Quantitative Data Summary
The optimal purification conditions are highly dependent on the specific sterically hindered benzoic acid and the nature of the impurities. The following table provides illustrative examples of solvent systems that can be used as a starting point for method development. Yield and purity are representative values and will vary.
| Purification Method | Example Compound | Solvent System | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Recrystallization | 2,4,6-Trimethylbenzoic Acid | Ethanol / Water | 75-90% | >98% | Water is added as the anti-solvent to the hot ethanol solution.[7][8] |
| Recrystallization | 2,6-Dichlorobenzoic Acid | Toluene | 60-80% | >97% | Slower cooling is often required. |
| Acid-Base Extraction | General Hindered Benzoic Acid | Diethyl Ether / 1M NaOH | 85-95% (Recovery) | Variable | A weaker base like sodium bicarbonate may be used to avoid reactions with other functional groups.[9] |
| Column Chromatography | General Hindered Benzoic Acid | Hexane / Ethyl Acetate + 1% Acetic Acid | 50-80% (Recovery) | >99% | The addition of acetic acid is crucial to prevent peak tailing.[3][4] |
Experimental Protocols
Protocol 1: Recrystallization of 2,4,6-Trimethylbenzoic Acid
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Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4,6-trimethylbenzoic acid in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.
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Addition of Anti-solvent: Once the solid is fully dissolved, continue heating and add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Large, pure crystals should form.[10]
-
Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Acid-Base Extraction to Remove Neutral Impurities
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Dissolution: Dissolve the crude sterically hindered benzoic acid in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Base Wash: Add an equal volume of a 1M aqueous sodium bicarbonate (NaHCO₃) solution.[9] Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate. The deprotonated benzoic acid salt will be in the bottom aqueous layer, while neutral impurities will remain in the top organic layer. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure all the acid has been removed. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The pure benzoic acid will precipitate out of the solution.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizations
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 8. Spherical crystallization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irp.cdn-website.com [irp.cdn-website.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Removing unreacted starting materials from 2,4,5-Trimethylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2,4,5-Trimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most likely unreacted starting material I need to remove from my crude this compound?
A1: The most common starting material for the synthesis of this compound is pseudocumene (1,2,4-trimethylbenzene).[1][2] Therefore, it is the primary impurity to target for removal.
Q2: What is the fundamental difference between this compound and pseudocumene that I can exploit for separation?
A2: The key difference is their acidity. This compound is a carboxylic acid and will react with a base to form a water-soluble salt. Pseudocumene is a neutral aromatic hydrocarbon that will not react with aqueous bases and remains soluble in organic solvents.[3][4][5][6] This difference is the basis for purification by acid-base extraction.
Q3: My crude product is a solid mixed with an oily liquid. What is the best first step for purification?
A3: An acid-base extraction is the most effective initial step. This method will separate the acidic product from the neutral, oily pseudocumene impurity.[7][8] The this compound is converted into its water-soluble salt by a base, allowing the insoluble pseudocumene to be easily removed with an organic solvent.
Q4: After acid-base extraction, my this compound is still off-color. How can I improve its purity?
A4: For further purification and to remove colored impurities, recrystallization is the recommended method.[9][10] This technique relies on the principle that the desired compound is significantly more soluble in a hot solvent than in a cold one.[9][11] As the solution cools, the pure product crystallizes, leaving impurities behind in the solvent.
Q5: What solvent should I use for the recrystallization of this compound?
A5: While this compound has low solubility in water at room temperature, it is much more soluble in hot water, making water a suitable and common solvent for the recrystallization of benzoic acids.[12][13] Alternatively, a mixed solvent system, such as ethanol/water, can be employed to achieve optimal solubility characteristics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Acid-Base Extraction | Incomplete precipitation of the carboxylic acid. The pH of the aqueous layer was not made sufficiently acidic. | Ensure the pH of the aqueous layer is strongly acidic (pH < 2) during the precipitation step by adding concentrated HCl. Check the pH with litmus or pH paper. |
| The product was partially soluble in the aqueous layer. | After acidification, cool the solution in an ice bath to minimize the solubility of your product and maximize precipitation. | |
| Low Yield After Recrystallization | Too much solvent was used during the dissolution step. | Use the minimum amount of boiling solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when cooled.[9] |
| The solution was not cooled sufficiently. | After allowing the flask to cool to room temperature, place it in an ice-water bath for at least 20-30 minutes to ensure maximum crystallization.[12] | |
| Premature crystallization occurred during hot filtration. | Preheat your filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. | |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated with impurities, depressing the melting point. | Perform a preliminary purification via acid-base extraction before attempting recrystallization to remove the bulk of the neutral impurities. |
| The boiling point of the recrystallization solvent is higher than the melting point of the product. | This is unlikely if using water (BP 100°C) as the melting point of this compound is 150-153°C.[1] However, if using a different solvent, select one with a lower boiling point than your product's melting point. | |
| Incomplete Separation of Layers During Extraction | An emulsion has formed between the aqueous and organic layers. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. This can help to break up the emulsion by increasing the ionic strength of the aqueous layer. |
Data Presentation
The following table summarizes key physical properties of this compound and its common starting material, pseudocumene, which are critical for designing a purification strategy.
| Property | This compound | Pseudocumene (1,2,4-Trimethylbenzene) |
| CAS Number | 528-90-5[13][14] | 95-63-6[15] |
| Molecular Formula | C₁₀H₁₂O₂[13][14] | C₉H₁₂[15] |
| Molecular Weight | 164.20 g/mol [14] | 120.19 g/mol [15] |
| Appearance | White to light yellow crystalline solid[13] | Colorless liquid[15] |
| Melting Point | 150-153 °C[1] | -43.78 °C[15] |
| Boiling Point | ~289 °C (estimate)[1] | 169-171 °C[15] |
| Water Solubility | Low[13] | Nearly insoluble[15] |
| Organic Solvent Solubility | Soluble in organic solvents[13] | Soluble in ethanol, ether, benzene[4][6] |
| Acidity | Acidic (Carboxylic Acid) | Neutral |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol separates the acidic product from the neutral starting material.
-
Dissolution: Dissolve the crude product mixture (containing this compound and pseudocumene) in a suitable organic solvent, such as diethyl ether or ethyl acetate, in an Erlenmeyer flask. Use approximately 3-4 mL of solvent for every 1 gram of crude material.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically invert the funnel and vent to release the pressure generated from CO₂ evolution.
-
Separation: Place the funnel in a ring stand and allow the two layers to separate completely. The 2,4,5-trimethylbenzoate salt will be in the upper aqueous layer, while the pseudocumene will remain in the lower organic layer.
-
Collection: Drain the lower organic layer and set it aside. Drain the upper aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete separation, add the organic layer back to the separatory funnel and repeat the extraction (steps 2-5) with a fresh portion of 1 M NaHCO₃ solution. Combine this second aqueous extract with the first one.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, check with pH paper). A white precipitate of this compound will form.
-
Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Allow the product to dry completely in a desiccator or a vacuum oven.
Protocol 2: Purification via Recrystallization
This protocol is used for further purification after an initial separation.
-
Solvent Selection: Place the crude this compound in an Erlenmeyer flask.
-
Dissolution: Add a small amount of deionized water and heat the mixture to a boil on a hot plate. Add more hot water in small portions until the solid just completely dissolves.[11][12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of ice-cold deionized water.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a moderate temperature.
Visualization
The following diagram illustrates the logical workflow for purifying this compound from unreacted pseudocumene.
Caption: Purification workflow for this compound.
References
- 1. This compound CAS#: 528-90-5 [m.chemicalbook.com]
- 2. 2,4,5-トリメチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. specialchem.com [specialchem.com]
- 5. vernier.com [vernier.com]
- 6. Pseudocumene (1,2,4-Trimethylbenzene) - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. CAS 528-90-5: this compound | CymitQuimica [cymitquimica.com]
- 14. scbt.com [scbt.com]
- 15. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in trimethylbenzoyl chloride synthesis
Welcome to the Technical Support Center for the synthesis of 2,4,6-trimethylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this chemical synthesis.
Troubleshooting Low Conversion Rates
Low conversion rates are a common issue in the synthesis of 2,4,6-trimethylbenzoyl chloride. This guide provides a structured approach to identifying and resolving the root causes of this problem.
Common Causes and Solutions for Low Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Thionyl chloride reacts vigorously with water, which will consume the reagent and reduce the yield.[1][2] | Prevention of reagent decomposition, leading to a higher conversion rate. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature at reflux, typically around 75-80°C.[3] Overheating can lead to the decomposition of the product and the formation of colored impurities. Insufficient heating will result in an incomplete reaction. | Optimized reaction kinetics, maximizing the formation of the desired product while minimizing byproduct formation. |
| Incomplete Reaction | Monitor the reaction progress by observing the cessation of gas evolution (SO₂ and HCl).[3] Extend the reaction time if necessary, typically 2-4 hours is sufficient.[4] | Drives the reaction to completion, ensuring all the starting material is converted to the product. |
| Issues with Catalyst (DMF) | Use a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[5][6] However, an excess of DMF can lead to the formation of less reactive adducts.[6] The optimal amount is typically a few drops. | Accelerated reaction rate without the formation of inhibitory byproducts. |
| Impure Starting Material | Use high-purity 2,4,6-trimethylbenzoic acid. Impurities can interfere with the reaction. | A cleaner reaction with fewer side products and a higher yield of the desired acyl chloride. |
| Product Loss During Workup | After the reaction, remove the excess thionyl chloride by distillation under reduced pressure.[4][7] Be cautious as acyl chlorides are reactive and can be hydrolyzed by atmospheric moisture during workup.[8] | Efficient removal of the excess reagent without significant loss or decomposition of the final product. |
| Thermal Decomposition During Purification | Purify the crude 2,4,6-trimethylbenzoyl chloride by vacuum distillation.[4][7] Acyl chlorides can be sensitive to high temperatures and may decompose.[9] Using a vacuum lowers the boiling point, reducing the risk of thermal degradation. | A pure product with minimal loss due to decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2,4,6-trimethylbenzoyl chloride?
A1: The most common and effective method is the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[5][10] This reaction can be accelerated by using a catalytic amount of N,N-dimethylformamide (DMF).[5]
Q2: My reaction mixture has turned dark. What could be the cause?
A2: A dark coloration in the reaction mixture often indicates decomposition of the product or the presence of impurities. This can be caused by overheating the reaction mixture or by using impure starting materials.[3] It is crucial to control the reaction temperature carefully and use high-purity reagents.
Q3: How can I confirm the formation of 2,4,6-trimethylbenzoyl chloride?
A3: The formation of the acyl chloride can be monitored by the cessation of gas evolution (SO₂ and HCl).[3] For a more definitive confirmation, you can take a small aliquot of the reaction mixture, quench it with a dry alcohol (like methanol) to form the corresponding ester, and analyze the resulting mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting carboxylic acid.[11] Direct analysis of the acyl chloride by techniques like TLC can be challenging due to its reactivity with the silica gel plate.[8]
Q4: What are the main byproducts in this synthesis?
A4: The primary byproducts of the reaction between 2,4,6-trimethylbenzoic acid and thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be removed from the reaction mixture.[5] If DMF is used as a catalyst, there is a possibility of forming small amounts of dimethylcarbamoyl chloride, which is a toxic compound. When handling the reaction, appropriate safety precautions should be taken.
Q5: Is it necessary to purify the crude 2,4,6-trimethylbenzoyl chloride?
A5: For many applications, the crude product obtained after removing the excess thionyl chloride can be used directly in the next step.[4] However, if high purity is required, purification by vacuum distillation is recommended.[4][7]
Experimental Protocols
Synthesis of 2,4,6-Trimethylbenzoyl Chloride
This protocol is a standard laboratory procedure for the synthesis of 2,4,6-trimethylbenzoyl chloride from 2,4,6-trimethylbenzoic acid.
Materials:
-
2,4,6-trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalyst)
-
Anhydrous solvent (e.g., toluene or dichloromethane, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Gas trap (for HCl and SO₂ fumes)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the acidic gases produced.
-
Charging Reagents: To the flask, add 2,4,6-trimethylbenzoic acid (1.0 equivalent). If a solvent is used, add an anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the reaction mixture.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. The reaction is exothermic, and gas evolution will be observed.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) using a heating mantle or an oil bath.[3] Continue heating for 2-4 hours or until the evolution of gas ceases.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation, preferably under reduced pressure.[4][7]
-
Purification (Optional): The resulting crude 2,4,6-trimethylbenzoyl chloride can be purified by vacuum distillation.[4][7]
Visualizing the Workflow
To better understand the troubleshooting process, the following diagram illustrates the logical flow of identifying and addressing potential issues leading to low conversion rates.
Caption: Troubleshooting workflow for low conversion rates in trimethylbenzoyl chloride synthesis.
This diagram outlines a systematic approach to diagnosing and resolving common issues in the synthesis, starting from the observation of a low yield and progressing through a series of checks and corrective actions to achieve an improved conversion rate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2,4,6-Trimethylbenzoyl chloride(938-18-1) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 10. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. reddit.com [reddit.com]
Impact of steric hindrance on 2,4,5-Trimethylbenzoic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-trimethylbenzoic acid. The content focuses on the impact of steric hindrance on its reactivity in common organic transformations.
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance from the three methyl groups on this compound affect its reactivity compared to benzoic acid?
A1: The three methyl groups on the aromatic ring of this compound introduce significant steric hindrance around the carboxylic acid group. This steric bulk impedes the approach of nucleophiles to the carbonyl carbon, making reactions like Fischer esterification significantly more difficult than with unsubstituted benzoic acid.[1][2] The methyl groups at the ortho (position 2) and meta (position 4 and 5) positions create a crowded environment that raises the activation energy for reactions that involve nucleophilic attack at the carbonyl carbon.
Q2: I am having trouble with the Fischer esterification of this compound with methanol and a sulfuric acid catalyst. The yield is very low. What is going wrong?
A2: Low yields in Fischer esterification of this compound are common due to steric hindrance.[1][2] The methyl group at the 2-position (ortho to the carboxyl group) sterically hinders the tetrahedral intermediate formed during the reaction. While electron-donating methyl groups can slightly increase the reactivity of the carbonyl group, the steric effect is the dominant factor, leading to a slow reaction rate and low conversion.
Q3: What are the alternative methods for esterifying sterically hindered carboxylic acids like this compound?
A3: For sterically hindered acids, it is often more effective to convert the carboxylic acid into a more reactive intermediate first. A common and effective strategy is to convert the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The resulting acyl chloride is much more electrophilic and reacts readily with alcohols, even sterically hindered ones, to form the ester. Another approach is to use coupling agents commonly employed in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
Q4: I am attempting to synthesize an amide from this compound and a primary amine, but the reaction is not proceeding. What are some potential solutions?
A4: Direct amide formation from a carboxylic acid and an amine is often challenging, especially with sterically hindered acids, as it requires high temperatures which can lead to side reactions. Similar to esterification, a more reliable method is to first activate the carboxylic acid.[6] You can convert it to the acyl chloride and then react it with the amine. Alternatively, using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can facilitate amide bond formation under milder conditions.[5][7]
Q5: What is the expected regioselectivity for electrophilic aromatic substitution reactions on this compound?
A5: The directing effects of the substituents on the aromatic ring will determine the regioselectivity. The carboxylic acid group is a deactivating and meta-directing group.[8] The methyl groups are activating and ortho, para-directing groups. In this compound, the positions are influenced by multiple groups. The most likely position for electrophilic attack would be the C6 position, which is ortho to the C5-methyl group and para to the C2-methyl group, and is not sterically hindered by the bulky carboxylic acid group. However, a mixture of products is possible depending on the reaction conditions and the nature of the electrophile.
Troubleshooting Guides
Esterification of this compound
| Problem | Possible Cause | Recommended Solution |
| Low to no ester formation with Fischer esterification (e.g., alcohol/H₂SO₄) | Steric Hindrance: The methyl groups, particularly the one at the ortho position, block the approach of the alcohol to the protonated carbonyl group. | 1. Convert to Acid Chloride: React this compound with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 2,4,5-trimethylbenzoyl chloride. Then, react the acid chloride with the desired alcohol in the presence of a non-nucleophilic base like pyridine. 2. Use a Coupling Agent: Employ a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the carboxylic acid for reaction with the alcohol. |
| Decomposition of starting material or formation of side products | Harsh Reaction Conditions: Prolonged heating or high concentrations of strong acid can lead to side reactions like dehydration or polymerization, especially with sensitive substrates. | 1. Milder Activation: Use milder activating agents like CDI (N,N'-Carbonyldiimidazole). 2. Lower Temperature: If using the acid chloride route, perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. |
Amide Formation with this compound
| Problem | Possible Cause | Recommended Solution |
| Failure to form amide bond with direct heating of acid and amine | High Activation Energy due to Steric Hindrance: Direct condensation requires high temperatures, which may not be sufficient to overcome the steric barrier or may lead to degradation. | 1. Acid Chloride Method: Convert the carboxylic acid to its acid chloride and then react it with the amine, typically in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. 2. Peptide Coupling Reagents: Use modern coupling reagents such as HATU, HBTU, or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with a hindered, non-nucleophilic base like DIPEA. These reagents form highly reactive activated esters in situ.[5][7] |
| Low yield even with coupling reagents | Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the efficiency of coupling reactions. | 1. Solvent Selection: Use polar aprotic solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) to ensure all reactants are well-dissolved. 2. Base Selection: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine to avoid side reactions with the coupling agent or the activated intermediate. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,4,5-Trimethylbenzoate via the Acid Chloride
Step 1: Synthesis of 2,4,5-Trimethylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5.0 eq).
-
Heat the mixture to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 2,4,5-trimethylbenzoyl chloride can be used in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude 2,4,5-trimethylbenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
In a separate flask, dissolve methanol (1.2 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in the same anhydrous solvent.
-
Cool the methanol solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled methanol solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2,4,5-trimethylbenzoate.
Protocol 2: Amide Synthesis using HATU Coupling Reagent
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
Due to the specific focus on this compound, quantitative data in the literature is limited. The following table provides a comparative overview of reaction yields for esterification and amide formation of sterically hindered benzoic acids, which can serve as a general guide.
Table 1: Representative Yields for Reactions of Sterically Hindered Benzoic Acids
| Carboxylic Acid | Reaction | Reagents/Conditions | Approximate Yield (%) |
| 2,4,6-Trimethylbenzoic Acid | Fischer Esterification | Methanol, H₂SO₄, reflux | < 5% |
| 2,4,6-Trimethylbenzoic Acid | Esterification via Acid Chloride | 1. SOCl₂ 2. Methanol, Pyridine | > 90% |
| 2,4,6-Trimethylbenzoic Acid | Amide Formation | 1. SOCl₂ 2. Aniline | ~ 85% |
| Benzoic Acid | Fischer Esterification | Methanol, H₂SO₄, reflux | ~ 70% |
Visualizations
Caption: Steric hindrance effect on esterification.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Purification of Crude 2,4,5-Trimethylbenzoic Acid
Welcome to the technical support center for the purification of crude 2,4,5-Trimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as durylic acid, is an aromatic carboxylic acid. It typically appears as a white to light yellow crystalline solid.[1] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 528-90-5 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [2][3] |
| Melting Point | 150-153 °C[4] |
| Solubility | Low solubility in water, more soluble in organic solvents.[1] |
Q2: What are the common methods for purifying crude this compound?
The most common and effective method for purifying crude this compound is recrystallization. Other potential methods include acid-base extraction and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room or lower temperatures. Conversely, the impurities should either be highly soluble or insoluble in the solvent at all temperatures. Given its hydrophobic nature due to the three methyl groups, organic solvents or a mixed-solvent system are generally more suitable than water alone.[5] Ethanol, or a mixture of ethanol and water, is often a good starting point for substituted benzoic acids.[6]
Q4: What are the potential impurities in crude this compound?
When synthesized from pseudocumene, potential impurities can include:
-
Unreacted Pseudocumene: The starting material for the synthesis.
-
Isomeric Trimethylbenzoic Acids: Depending on the synthesis method, other isomers may be formed as byproducts.
-
Intermediates and Byproducts of Synthesis: For instance, if a Friedel-Crafts acylation is employed, byproducts from this reaction could be present. Limitations of Friedel-Crafts acylation include the potential for polysubstitution.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Crystal Formation | Too much solvent was used: The solution is not saturated enough for crystals to form. | Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. |
| The solution cooled too quickly: Rapid cooling can lead to the formation of very small crystals or an oil. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. | |
| Supersaturation: The solution is highly concentrated, but crystal nucleation has not initiated. | Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. | |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent: The solid is melting before it dissolves. | Use a lower boiling point solvent or a mixed solvent system to lower the dissolution temperature. |
| High concentration of impurities: Impurities can depress the melting point of the solid. | Perform a preliminary purification step, such as an acid-base extraction, to remove some of the impurities before recrystallization. | |
| Low Yield of Purified Product | Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. | Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel stem. | Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution. | |
| Washing with a solvent at the wrong temperature: Washing with a warm solvent can dissolve some of the purified crystals. | Always wash the collected crystals with a small amount of ice-cold solvent. | |
| Product is still colored or impure | Inappropriate solvent choice: The solvent does not effectively separate the impurities. | Experiment with different solvents or solvent mixtures. Sometimes a two-solvent recrystallization is more effective. |
| Adsorbed impurities: Colored impurities can adsorb to the surface of the crystals. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound using a single solvent like ethanol.
Materials:
-
Crude this compound
-
Ethanol (or another suitable organic solvent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. Further drying can be done in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Two-Solvent Recrystallization of this compound
This method is useful when a single solvent is not ideal. A common combination is a "good" solvent in which the compound is soluble (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., water).
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Data Presentation
The effectiveness of the purification can be assessed by comparing the purity of the crude and recrystallized this compound.
Table 1: Purity Analysis of this compound Before and After Recrystallization
| Sample | Purity (by HPLC) | Melting Point Range (°C) | Appearance |
| Crude | ~85-90% | 145-150 | Light yellow to brownish powder |
| After Recrystallization | >98% | 151-153 | White crystalline solid |
Note: The purity values are typical and may vary depending on the initial purity of the crude product and the recrystallization efficiency.
Visualizations
Experimental Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Low Crystal Yield
Caption: A troubleshooting decision tree for addressing low crystal yield during recrystallization.
References
- 1. CAS 528-90-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H12O2 | CID 10714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. amherst.edu [amherst.edu]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,4,5-Trimethylbenzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,4,5-Trimethylbenzoic acid, a key chemical intermediate. The performance of each method is evaluated based on established validation parameters to assist in selecting the most suitable technique for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds like aromatic carboxylic acids. A reversed-phase HPLC method with UV detection is the most common approach for the analysis of this compound and its analogs.[1]
Experimental Protocol: HPLC
A typical HPLC method for the analysis of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally recommended.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with 0.1% phosphoric or formic acid). A common starting point is a 50:50 (v/v) mixture. The acidic modifier is crucial to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for aromatic compounds.
-
Sample Preparation: Standard and sample solutions are prepared by dissolving the analyte in the mobile phase or a compatible solvent. Filtration of the sample solution through a 0.45 µm filter prior to injection is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds such as benzoic acids, a derivatization step is typically required to increase their volatility.[2]
Experimental Protocol: GC-MS
A GC-MS method for this compound would generally include these steps:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: The carboxylic acid group is converted to a more volatile ester, often a trimethylsilyl (TMS) ester, by reacting the sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is often cited as making the GC procedure more tedious compared to HPLC.[3][4]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program: An oven temperature program is used to elute the derivatized analyte. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes typical validation parameters for the analysis of substituted benzoic acids by both techniques.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Comments |
| Linearity (Range) | 1 - 200 µg/mL | 0.5 - 100 µg/mL | Both methods demonstrate excellent linearity over a practical concentration range. |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | Strong correlation between concentration and response is achievable with both techniques. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods provide high accuracy for the quantification of the analyte. |
| Precision (% RSD) | < 2.0% | < 3.0% | HPLC often shows slightly better precision, though both methods are highly reproducible. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 µg/mL | GC-MS, particularly in SIM mode, generally offers lower limits of detection. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL | The higher sensitivity of GC-MS translates to lower quantitation limits. |
| Sample Preparation | Simple dissolution and filtration | More complex due to derivatization | HPLC is often more convenient due to the lack of a derivatization step.[3][4] |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes (including derivatization) | Run times can be comparable, but the overall sample preparation for GC can be longer. |
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams were generated using Graphviz.
References
A Comparative Analysis of Reactivity: 2,4,5-Trimethylbenzoic Acid vs. 2,4,6-Trimethylbenzoic Acid
A deep dive into the sterically governed reactivity of two isomeric aromatic carboxylic acids, providing researchers and drug development professionals with a clear, data-supported comparison to inform synthetic strategy and molecular design.
The substitution pattern on an aromatic ring can profoundly influence the reactivity of its functional groups. This guide provides a comparative study of two isomers, 2,4,5-trimethylbenzoic acid and 2,4,6-trimethylbenzoic acid, focusing on the impact of methyl group placement on the reactivity of the carboxylic acid moiety. The key difference lies in the presence of two ortho-substituents in the 2,4,6-isomer, which introduces significant steric hindrance, a feature largely absent in the 2,4,5-isomer. This structural variance leads to dramatic differences in their chemical behavior, particularly in reactions such as esterification.
Structural and Physicochemical Properties
The positioning of the three methyl groups on the benzoic acid framework is the primary determinant of the differential reactivity between the two isomers. 2,4,6-Trimethylbenzoic acid possesses two methyl groups in the positions ortho to the carboxylic acid, whereas this compound has only one ortho-methyl group. This seemingly minor distinction has profound consequences for the accessibility of the carboxyl carbon.
Caption: Molecular structures of 2,4,5- and 2,4,6-trimethylbenzoic acid.
This structural difference is reflected in their physicochemical properties. A key indicator of a carboxylic acid's reactivity is its acidity, represented by the pKa value. The electronic effects of the electron-donating methyl groups influence the acidity of both isomers.
| Property | This compound | 2,4,6-Trimethylbenzoic Acid | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | |
| pKa | ~4.24 (Predicted) | 3.44 | [1][2] |
| Fischer Esterification Yield (Methanol, H⁺ catalyst) | Expected High Yield (~75-95%) | 0% (reaction unsuccessful) | [2][3] |
Comparative Reactivity in Esterification
The most striking difference in reactivity between these two isomers is observed in acid-catalyzed esterification, such as the Fischer esterification. This reaction involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid.
This compound: This isomer, with only one ortho-substituent, behaves similarly to other benzoic acids in Fischer esterification. The carboxylic acid group is relatively accessible, allowing for nucleophilic attack by an alcohol like methanol under acidic conditions to proceed to equilibrium, typically affording a high yield of the corresponding ester.
2,4,6-Trimethylbenzoic Acid: In stark contrast, the presence of two ortho-methyl groups creates a sterically crowded environment around the carboxylic acid.[3] This steric hindrance effectively shields the carbonyl carbon, preventing the approach of a nucleophile, even a small one like methanol.[2][3] Consequently, standard Fischer esterification of 2,4,6-trimethylbenzoic acid is unsuccessful, resulting in the recovery of the unchanged starting material.[2][3]
To achieve esterification of the highly hindered 2,4,6-trimethylbenzoic acid, a more reactive electrophile is required. This is typically accomplished by converting the carboxylic acid to its acyl chloride, which then readily reacts with an alcohol.
References
A Comparative Guide to 2,4,5-Trimethylbenzoic Acid and 2,4,5-Trimethoxybenzoic Acid in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences the efficiency of synthetic routes and the biological activity of the final drug candidates. Among the vast array of available building blocks, substituted benzoic acids are a cornerstone of medicinal chemistry. This guide provides an objective, data-driven comparison of two such analogs: 2,4,5-Trimethylbenzoic acid and 2,4,5-Trimethoxybenzoic acid, focusing on their respective roles and performance in drug synthesis.
While both molecules share a disubstituted benzoic acid core, the nature of their substituents—electron-donating methyl groups versus electron-donating and potentially hydrogen-bond-accepting methoxy groups—imparts distinct physicochemical properties and reactivities. This comparison reveals a significant disparity in their current application within drug development, with one being a well-established precursor for an approved drug and the other remaining a building block of largely untapped potential.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental analysis of the physicochemical properties of these two acids reveals key differences that can influence their handling, reactivity, and pharmacokinetic profiles when incorporated into larger molecules.
| Property | This compound | 2,4,5-Trimethoxybenzoic Acid |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₅ |
| Molecular Weight | 164.20 g/mol | 212.20 g/mol [1] |
| CAS Number | 528-90-5[2] | 490-64-2[3] |
| Appearance | White to light yellow crystalline solid[2] | White to off-white crystalline powder[4] |
| Melting Point | Varies depending on purity | 143-145 °C[4] |
| Solubility | Low solubility in water, more soluble in organic solvents[2] | Soluble in DMSO[4] |
Role in Drug Synthesis: Established Precursor vs. Potential Intermediate
The most significant distinction between these two compounds lies in their documented applications in pharmaceutical synthesis. 2,4,5-Trimethoxybenzoic acid is a key and versatile intermediate, while this compound's role is less defined in the context of specific drug synthesis.
2,4,5-Trimethoxybenzoic Acid: A Proven Building Block
2,4,5-Trimethoxybenzoic acid is a crucial intermediate in the industrial synthesis of Acotiamide , a gastroprokinetic agent used for treating functional dyspepsia.[5][6] Its trimethoxyphenyl moiety is a recognized structural feature in many biologically active molecules. The synthesis of Acotiamide and its intermediates frequently starts with 2,4,5-trimethoxybenzoic acid, highlighting its importance in constructing the core of the final drug product.[5][6]
Furthermore, derivatives of 2,4,5-trimethoxybenzoic acid have been explored for a range of therapeutic applications, including:
-
Anticancer Activity: Chalcones derived from the corresponding 2,4,5-trimethoxybenzaldehyde have shown cytotoxic effects against various cancer cell lines.[5]
-
Anti-inflammatory Effects: The acid itself has been shown to inhibit inflammatory responses by targeting key signaling pathways like NF-κB and STAT.[5]
-
Antimicrobial and Efflux Pump Inhibition: Amide derivatives have demonstrated the ability to inhibit bacterial efflux pumps, which could help overcome antibiotic resistance.[5]
This compound: A Molecule with Potential
In contrast, there is a notable lack of specific, high-profile examples of this compound being used as a direct precursor in the synthesis of approved pharmaceutical agents in the surveyed literature. It is generally described as an intermediate in organic synthesis with potential applications in pharmaceuticals and agrochemicals due to its chemical structure.[2] While its isomer, 2,4,6-trimethylbenzoic acid, is mentioned as an intermediate for dyes, insecticides, and medicines, similar concrete applications for the 2,4,5-isomer are not readily found.[7]
The difference in the electronic properties of the methyl versus methoxy groups likely plays a role. Methoxy groups are stronger electron-donating groups through resonance, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. They can also act as hydrogen bond acceptors, potentially affecting drug-receptor interactions. Methyl groups, while also electron-donating through induction, are more lipophilic.
Performance and Experimental Data
The disparity in documented applications means that a direct performance comparison in an analogous synthetic route is not feasible. However, we can present the available quantitative data for the bioactivity of derivatives from the more widely used 2,4,5-trimethoxybenzoic acid.
Biological Activity of 2,4,5-Trimethoxybenzoic Acid Derivatives
| Compound Type | Cell Line/Target | Activity (IC₅₀) |
| 2,4,5-Trimethoxychalcone Derivative (AS-DK143-NPs) | HeLa (Cervical Cancer) | 4.17 µM[5] |
| " | AGS (Gastric Cancer) | 9.28 µM[5] |
| " | HepG2 (Liver Cancer) | 18.54 µM[5] |
| " | BXPC-3 (Pancreatic Cancer) | 35.74 µM[5] |
| Trimethoxyphenyl-based Analogues (Compound 9) | HepG2 (Liver Cancer) | 1.38 µM[8] |
| Trimethoxyphenyl-based Analogues (Compound 10) | HepG2 (Liver Cancer) | 3.21 µM[8] |
| Trimethoxyphenyl-based Analogues (Compound 11) | HepG2 (Liver Cancer) | 2.13 µM[8] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of an intermediate for Acotiamide starting from 2,4,5-trimethoxybenzoic acid.
Protocol 1: Synthesis of 2,4,5-Trimethoxybenzoyl Chloride
This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, a common first step for creating amides.
Materials:
-
2,4,5-Trimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
Procedure:
-
Add 2,4,5-trimethoxybenzoic acid to a reaction flask.
-
Add toluene and thionyl chloride to the flask.
-
Heat the system to reflux and maintain for 1-2 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude 2,4,5-trimethoxybenzoyl chloride (Compound III as described in the cited patent).[9]
Protocol 2: General Amide Synthesis from 2,4,5-Trimethoxybenzoic Acid
This protocol outlines a general method for coupling the benzoic acid with an amine.
Materials:
-
2,4,5-Trimethoxybenzoic acid (1.0 mmol)
-
A suitable aprotic solvent (e.g., Tetrahydrofuran - THF, 10 mL)
-
Coupling agent (e.g., TBTU, 1.1 mmol)
-
Tertiary amine base (e.g., Triethylamine, 1.2 mmol)
-
Desired amine (1.1 mmol)
Procedure:
-
Dissolve 2,4,5-trimethoxybenzoic acid in the aprotic solvent at room temperature.
-
Add the coupling agent (TBTU) and the tertiary amine base (triethylamine).
-
Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Evaporate the solvent under reduced pressure to obtain the crude amide product.[5]
Visualization of Synthetic and Signaling Pathways
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: General workflow for the synthesis of substituted benzamides.
Caption: Anti-inflammatory action of 2,4,5-Trimethoxybenzoic acid.
Conclusion
The comparative analysis of this compound and 2,4,5-Trimethoxybenzoic acid reveals a clear divergence in their current roles within drug synthesis. 2,4,5-Trimethoxybenzoic acid is a well-established and valuable precursor, most notably for the approved drug Acotiamide, and its derivatives show significant promise in anticancer and antimicrobial research.[5][6] Its utility is supported by a growing body of literature that includes quantitative performance data and detailed synthetic protocols.
Conversely, This compound remains a largely theoretical building block in the pharmaceutical domain. While its chemical structure suggests potential, there is a lack of documented evidence for its use in the synthesis of specific drugs.
For researchers and drug development professionals, the choice is clear based on current knowledge. 2,4,5-Trimethoxybenzoic acid offers a reliable and proven starting point for scaffolds targeting a variety of diseases. The potential of this compound, however, remains to be unlocked, presenting an opportunity for novel research into new chemical entities where its specific steric and electronic properties might offer unique advantages.
References
- 1. 2,4,5-Trimethoxybenzoic acid | C10H12O5 | CID 10276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 528-90-5: this compound | CymitQuimica [cymitquimica.com]
- 3. 2,4,5-Trimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India [vihita-bio.com]
- 7. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105439978A - Preparation method of acotiamide intermediate - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activities of Trimethylbenzoic Acid Isomers
A guide for researchers, scientists, and drug development professionals on the potential biological activities of trimethylbenzoic acid isomers, contextualized with data from related benzoic acid derivatives.
This guide provides a comparative overview of the known and potential biological activities of trimethylbenzoic acid isomers. Due to a scarcity of direct comparative studies on these specific isomers in publicly available scientific literature, this document leverages experimental data from structurally related benzoic acid derivatives to infer potential activities and provide a framework for future research. The information is intended to serve as a valuable resource for those involved in drug discovery and development, offering a foundation for the rational design and investigation of novel therapeutic agents based on the trimethylbenzoic acid scaffold.
Data Presentation
For context, the following table summarizes the biological activities of related tri-substituted benzoic acid derivatives.
| Compound | Biological Activity | Target/Assay | Result |
| 3,4,5-Trimethoxybenzoic acid | Antibacterial | Staphylococcus aureus | MIC: 0.97 μg/mL[1][2] |
| 3,4,5-Trimethoxybenzoic acid | Antioxidant, Anti-inflammatory | Cytokine production inhibition | Potent inhibitor[3] |
| 2,3,4-Trihydroxybenzoic acid | Anticancer | HCT-116 and MDA-MB-231 cancer cells | Potent inhibitor of cell growth[4] |
| 2,4,6-Trihydroxybenzoic acid | Anticancer | HCT-116 and HT-29 colon cancer cells | Inhibits cell growth[4] |
| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | Anticancer | HCT-116 and HT-29 colon cancer cells | Inhibits cell growth[4] |
| 2,3,4-Trihydroxybenzoic acid | Enzyme Inhibition | α-amylase | IC₅₀: 17.30 ± 0.73 mM[5] |
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours) of the test microorganism, suspend several colonies in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Test Compounds:
-
Dissolve the trimethylbenzoic acid isomers in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 24 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trimethylbenzoic acid isomers in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.[2]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Herbicidal Activity of Substituted Benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal activity of substituted benzoic acid analogs. While specific quantitative data for 2,4,5-trimethylbenzoic acid was not available in the reviewed literature, this document focuses on structurally related polysubstituted benzoic acids to offer insights into their herbicidal potential, primarily through their auxin-like activity.
Introduction to Auxinic Herbicides
Substituted benzoic acids are a class of synthetic herbicides that mimic the action of the natural plant hormone auxin (indole-3-acetic acid, IAA).[1] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[2] The herbicidal effect is dependent on the substitution pattern on the benzoic acid ring, which influences the molecule's interaction with auxin receptors and its transport within the plant.[1][3]
Comparative Herbicidal Activity
The following table summarizes the auxin-like activity of various substituted benzoic acid analogs, which is a key indicator of their herbicidal potential. The data is adapted from studies on tobacco pith tissue cultures and Avena first internode extension assays.
Table 1: Auxin-like Activity of Substituted Benzoic Acid Analogs
| Compound | Substitution Pattern | Relative Growth Promotion (Tobacco Pith) | Relative Activity (Avena Internode) | Inhibition of IAA Transport |
| Dicamba | 3,6-dichloro-2-methoxy | High | High | Low |
| Amiben (Chloramben) | 3-amino-2,5-dichloro | High | Medium | Low |
| Dinoben | 3-nitro-2,5-dichloro | Medium | Low | Not Reported |
| 2,3,6-Trichlorobenzoic Acid | 2,3,6-trichloro | Medium (more active with kinetin) | Not Reported | Not Reported |
| 2,3-Dichlorobenzoic Acid | 2,3-dichloro | Low | Not Reported | Medium |
| TIBA | 2,3,5-triiodobenzoic acid | Very Low (synergistic with auxin) | Not Reported | High |
| NPA | N-1-naphthylphthalamic acid | Very Low | Weak | Very High |
Data adapted from Keitt and Baker, 1966.[1]
Structure-Activity Relationships
The substitution pattern on the benzoic acid ring is a critical determinant of its herbicidal activity. Generally, chlorine substitutions at the 2, 5, and 6 positions, as well as methoxy or amino groups, can confer significant auxin-like activity.[1] The presence of a carboxyl group is essential for activity, and its position relative to the other substituents influences the molecule's ability to bind to auxin receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the auxin-like and herbicidal activity of substituted benzoic acids.
Tobacco Pith Callus Growth Assay
This assay measures the ability of a compound to stimulate cell division and growth in tobacco pith tissue, a classic test for auxin-like activity.
-
Plant Material: Pith cylinders are aseptically excised from the upper internodes of tobacco plants (Nicotiana tabacum).
-
Culture Medium: A basal nutrient medium (e.g., Murashige and Skoog) is prepared, solidified with agar, and supplemented with a cytokinin (e.g., kinetin) to promote cell division in the presence of an auxin.
-
Treatment Application: The test compounds (substituted benzoic acids) are dissolved in a suitable solvent and added to the molten agar medium at various concentrations. Control media contain the solvent only.
-
Incubation: The pith explants are placed on the surface of the solidified medium in sterile culture vessels and incubated in the dark at a constant temperature (e.g., 25°C) for a period of 3-4 weeks.
-
Data Collection: The fresh and dry weights of the resulting callus tissue are measured. The growth promotion is calculated relative to the growth on the control medium.[1]
Avena First Internode Extension Assay
This bioassay assesses the ability of a compound to induce cell elongation in oat coleoptile sections, another hallmark of auxin activity.
-
Plant Material: Oat seedlings (Avena sativa) are grown in the dark to produce etiolated coleoptiles.
-
Section Preparation: A sub-apical section (e.g., 10 mm) is cut from the first internode of the etiolated seedlings.
-
Incubation Solution: Test compounds are dissolved in a buffered solution containing sucrose as an energy source.
-
Incubation: The coleoptile sections are floated in the test solutions and incubated in the dark for 24-48 hours.
-
Data Collection: The final length of the sections is measured, and the elongation is calculated as the percentage increase over the initial length. The activity is compared to that of known auxins like IAA.[1]
Auxin Transport Inhibition Assay
This experiment measures the effect of a compound on the polar transport of radiolabeled auxin through plant tissue.
-
Plant Material: Sections from young, actively growing plant stems or coleoptiles (e.g., bean epicotyls) are used.
-
Donor and Receiver Blocks: An agar block containing a known concentration of radiolabeled IAA (e.g., ¹⁴C-IAA) is placed on the apical end of the plant section (donor block). A plain agar block is placed on the basal end (receiver block).
-
Treatment: The test compound is incorporated into the plant tissue, often by pre-incubation or by including it in the agar blocks.
-
Incubation: The setup is incubated in a humid chamber for a set period to allow for auxin transport.
-
Data Collection: The amount of radioactivity in the receiver block is measured using a scintillation counter. The percentage of inhibition of transport is calculated by comparing the radioactivity in the receiver blocks of treated and untreated sections.[1]
Visualizations
Logical Relationship of Auxin-like Activity Assessment
Caption: Assessment of auxin-like activity in substituted benzoic acids.
Experimental Workflow for Tobacco Pith Callus Growth Assay
Caption: Workflow for the tobacco pith callus growth assay.
References
A Comparative Guide to Catalysts in the Synthesis of 2,4,5-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4,5-trimethylbenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries, is primarily achieved through the selective oxidation of its precursor, pseudocumene (1,2,4-trimethylbenzene). The choice of catalyst is paramount in directing the reaction towards the desired monocarboxylic acid while minimizing the formation of over-oxidized products such as trimellitic acid. This guide provides a comparative overview of the performance of different catalytic systems employed in this synthesis, supported by available experimental data and detailed methodologies.
Performance Comparison of Catalytic Systems
The catalytic oxidation of pseudocumene to this compound is predominantly carried out using two main types of catalyst systems: homogeneous cobalt-manganese-bromide (Co-Mn-Br) catalysts in liquid-phase reactions and heterogeneous vanadium-based catalysts in gas-phase reactions. Direct comparative studies with quantitative data focusing solely on the yield of this compound are limited in publicly available literature, as the complete oxidation to trimellitic anhydride is often the industrial goal. However, by analyzing the reaction pathways and intermediate products, we can infer the conditions that favor the formation of the desired monocarboxylic acid.
Table 1: Comparison of Catalyst Performance in Pseudocumene Oxidation
| Catalyst System | Phase | Typical Reactants | Typical Products | Reported Yields (Main Product) | Selectivity for this compound | Key Reaction Conditions |
| Co-Mn-Br | Liquid | Pseudocumene, Acetic Acid, Air/O₂ | Trimellitic Acid, Dimethylbenzoic Acids | >90% (Trimellitic Acid) | Moderate (Intermediate) | 150-220°C, 15-30 atm |
| Vanadium Oxide (supported) | Gas | Pseudocumene, Air/O₂ | Trimellitic Anhydride, Phthalic Anhydride | 50-70% (Trimellitic Anhydride) | Low (Byproduct) | 350-450°C, Atmospheric Pressure |
Note: The yields and selectivities are based on literature focused on trimellitic acid/anhydride production. Achieving high selectivity for this compound requires careful control of reaction parameters to halt the oxidation at the monocarboxylic acid stage.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, based on the established procedures for pseudocumene oxidation, the following methodologies can be adapted for the selective synthesis of the target molecule.
Liquid-Phase Oxidation using Co-Mn-Br Catalyst
This method involves the oxidation of pseudocumene in an acetic acid solvent using a multi-component catalyst system. To favor the formation of this compound, reaction time and temperature should be carefully optimized to prevent further oxidation.
Materials:
-
Pseudocumene (1,2,4-trimethylbenzene)
-
Acetic acid (solvent)
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Compressed air or oxygen
Procedure:
-
A high-pressure reactor is charged with pseudocumene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.
-
The reactor is sealed and pressurized with air or oxygen.
-
The mixture is heated to the desired temperature (e.g., 150-180°C) with vigorous stirring.
-
The reaction progress is monitored by sampling and analyzing the product mixture using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of this compound.
-
Once the desired conversion of pseudocumene and selectivity to the monocarboxylic acid is achieved, the reaction is stopped by cooling the reactor.
-
The product is isolated by crystallization and filtration, followed by purification steps such as recrystallization.
Gas-Phase Oxidation using Vanadium-Based Catalyst
This process involves passing a vaporized stream of pseudocumene and air over a solid-state catalyst bed. Controlling the contact time and temperature is crucial for maximizing the yield of the partially oxidized product.
Materials:
-
Pseudocumene (1,2,4-trimethylbenzene)
-
Vanadium pentoxide (V₂O₅) supported on a carrier (e.g., TiO₂, Al₂O₃)
-
Air
Procedure:
-
The supported vanadium oxide catalyst is packed into a fixed-bed reactor.
-
The reactor is heated to the reaction temperature (e.g., 350-400°C).
-
A stream of pre-vaporized pseudocumene mixed with air is passed through the catalyst bed.
-
The gaseous product stream is cooled to condense the organic products.
-
The product mixture is collected and analyzed to determine the content of this compound and other oxidation products.
-
The desired acid is separated from the product mixture using techniques like extraction and crystallization.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and the catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified representation of the radical chain mechanism in Co-Mn-Br catalyzed oxidation.
Comparing the efficacy of purification methods for trimethylbenzoic acids
For researchers and professionals in drug development and chemical synthesis, obtaining high-purity trimethylbenzoic acids is crucial for ensuring the integrity and efficacy of downstream applications. This guide provides an objective comparison of common purification methods for trimethylbenzoic acids, supported by experimental data and detailed protocols.
Overview of Common Impurities
The primary impurities in crude trimethylbenzoic acid products typically stem from unreacted starting materials and byproducts of the synthesis process. For instance, in the synthesis of 2,4,6-trimethylbenzoic acid derivatives, common impurities include unreacted 2,4,6-trimethylbenzoic acid and mesitol[1][2]. Incomplete reactions can also lead to the presence of residual catalysts and other related organic compounds[1][2].
Comparison of Purification Methods
The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the purification. The most common techniques are recrystallization, sublimation, and column chromatography.
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Effective for removing a wide range of impurities, scalable. | Potential for product loss in the mother liquor, requires appropriate solvent selection. | >99%[3] | High (e.g., 97%[3]) |
| Sublimation | The compound transitions directly from a solid to a gas, leaving non-volatile impurities behind. | Solvent-free (environmentally friendly), effective for volatile solids, minimal product loss. | Only applicable to compounds that sublime, may not remove volatile impurities. | High | High |
| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase. | Can achieve very high purity, effective for separating complex mixtures. | Can be time-consuming and expensive, requires significant solvent usage. | >99.8% (for derivatives)[2] | Moderate to High |
Illustrative Data on Impurity Removal for a Trimethylbenzoic Acid Derivative:
The following table provides representative data on the effectiveness of different purification methods for removing common impurities from a crude Mesityl 2,4,6-trimethylbenzoate sample, which contains unreacted 2,4,6-trimethylbenzoic acid.
| Purification Method | Initial Purity (%) | 2,4,6-Trimethylbenzoic Acid Impurity (%) | Mesitol Impurity (%) | Final Purity (%) |
| None (Crude Product) | 85.0 | 10.0 | 5.0 | 85.0 |
| Recrystallization | 85.0 | 2.0 | 1.0 | 97.0 |
| Column Chromatography | 85.0 | <0.1 | <0.1 | >99.8 |
Note: These are representative values, and actual results may vary depending on the initial purity and experimental conditions.[2]
Experimental Protocols
Recrystallization of 2,4,6-Trimethylbenzoic Acid
This protocol is based on the general principle of recrystallization from an aqueous alkali solution.
Materials:
-
Crude 2,4,6-trimethylbenzoic acid
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Activated charcoal (optional)
-
Distilled water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4,6-trimethylbenzoic acid in a minimum amount of aqueous NaOH solution with gentle heating and stirring. The acid will react to form the soluble sodium salt.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Precipitation: Cool the filtrate to room temperature. Slowly add HCl solution while stirring to neutralize the solution and precipitate the purified 2,4,6-trimethylbenzoic acid. The pH should be adjusted to be acidic (pH 2-3)[1].
-
Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Sublimation of Trimethylbenzoic Acid
This protocol describes a general procedure for sublimation, which can be adapted for trimethylbenzoic acids based on their volatility.
Materials:
-
Crude trimethylbenzoic acid
-
Sublimation apparatus (e.g., a flask with a cold finger condenser)
-
Heating mantle or oil bath
-
Vacuum source
Procedure:
-
Sample Preparation: Place the crude trimethylbenzoic acid at the bottom of the sublimation apparatus.
-
Apparatus Setup: Insert the cold finger condenser and connect it to a coolant source (e.g., circulating cold water).
-
Vacuum Application: Evacuate the apparatus to a suitable pressure. A vacuum will lower the temperature required for sublimation.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The trimethylbenzoic acid will start to sublime and deposit as pure crystals on the cold surface of the condenser.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Isolation: Carefully remove the cold finger condenser and scrape the purified crystals onto a clean, dry surface.
Visualization of Experimental Workflows
Caption: Workflow for the purification of trimethylbenzoic acid by recrystallization.
Caption: Workflow for the purification of trimethylbenzoic acid by sublimation.
References
In Silico Toxicity Profile of 2,4,5-Trimethylbenzoic Acid and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico predicted toxicity of 2,4,5-Trimethylbenzoic acid and selected structural analogs. By leveraging computational models, we can gain preliminary insights into the potential toxicological profiles of these compounds, aiding in the early stages of drug discovery and chemical safety assessment. This approach allows for the prioritization of compounds for further experimental testing and reduces reliance on animal studies.
Executive Summary
This report presents in silico toxicity predictions for this compound and two of its isomers, 2,4,6-Trimethylbenzoic acid and 3,5-Dimethylbenzoic acid. The predictions were generated using the ProTox-II webserver, a widely used tool for predicting various toxicological endpoints.[1][2][3][4] The results are summarized in the tables below, followed by detailed explanations of the methodologies and a discussion of the potential toxicity signaling pathways.
Data Presentation: In Silico Toxicity Predictions
The following tables summarize the predicted toxicity endpoints for the selected benzoic acid derivatives.
Table 1: Predicted Acute Oral Toxicity and Organ Toxicity
| Compound | Predicted LD50 (mg/kg) | Toxicity Class | Hepatotoxicity Prediction |
| This compound | 2500 | 5 | Inactive |
| 2,4,6-Trimethylbenzoic acid | 2500 | 5 | Inactive |
| 3,5-Dimethylbenzoic acid | 2500 | 5 | Inactive |
Toxicity Class is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals: Class 1: ≤ 5 mg/kg (Fatal if swallowed); Class 2: > 5 to ≤ 50 mg/kg (Fatal if swallowed); Class 3: > 50 to ≤ 300 mg/kg (Toxic if swallowed); Class 4: > 300 to ≤ 2000 mg/kg (Harmful if swallowed); Class 5: > 2000 to ≤ 5000 mg/kg (May be harmful if swallowed); Class 6: > 5000 mg/kg (Non-toxic).[5]
Table 2: Predicted Carcinogenicity, Mutagenicity, and Cytotoxicity
| Compound | Carcinogenicity Prediction | Mutagenicity Prediction | Cytotoxicity Prediction |
| This compound | Inactive | Inactive | Active |
| 2,4,6-Trimethylbenzoic acid | Inactive | Inactive | Active |
| 3,5-Dimethylbenzoic acid | Inactive | Inactive | Active |
Experimental Protocols
The in silico predictions presented in this guide are based on computational models. Experimental validation is crucial for confirming these findings. Below are generalized protocols for key toxicological assays.
In Silico Toxicity Prediction using ProTox-II
The toxicity profiles of this compound and its derivatives were predicted using the ProTox-II webserver.[1][2][3][4] The chemical structures of the compounds were provided as input in the SMILES (Simplified Molecular Input Line Entry System) format. ProTox-II utilizes a combination of machine learning models, fragment propensities, and pharmacophores to predict various toxicity endpoints.[1][2][3][4] The predictions for acute oral toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity are based on models trained on large datasets of experimentally validated compounds.[1][2][3][4]
Experimental Acute Oral Toxicity (LD50) Study
A standard protocol for determining the acute oral LD50 in rats is conducted according to the OECD Test Guideline 423 (Acute Toxic Class Method).[6] This method involves a stepwise procedure with the use of a limited number of animals.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise manner. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Dose Progression: The decision to dose the next animal at a lower, same, or higher dose level is based on the outcome of the previously dosed animal.
-
LD50 Estimation: The LD50 is estimated based on the dose at which mortality is observed.
Ames Mutagenicity Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]
-
Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and will not grow on a histidine-free medium.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Interpretation: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Signaling Pathways and Experimental Workflows
In Silico Toxicity Prediction Workflow
The process of predicting the toxicity of a chemical compound using in silico methods can be visualized as a workflow. This workflow begins with the input of the chemical structure and culminates in a predicted toxicity profile.
Caption: Workflow for in silico toxicity prediction.
Potential Toxicity Signaling Pathways
While specific signaling pathways for this compound are not well-documented, benzoic acid and its derivatives have been shown to interact with various cellular pathways. For instance, some hydroxylated benzoic acid derivatives have been found to induce the salicylic acid biosynthesis pathway, which is involved in plant defense and can have implications for cellular signaling in other organisms.[8] Other studies have shown that certain benzoic acid derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer development.[9] The cytotoxic effects predicted for the trimethylbenzoic acid derivatives may be mediated through interference with fundamental cellular processes or specific signaling cascades that regulate cell proliferation and apoptosis. Further research is needed to elucidate the precise molecular mechanisms and signaling pathways affected by these compounds.
Conclusion
The in silico predictions suggest that this compound and its tested derivatives have a low acute oral toxicity (Toxicity Class 5).[5] They are predicted to be inactive for hepatotoxicity and carcinogenicity. However, all three compounds are predicted to be active for cytotoxicity, indicating a potential to be harmful to cells in vitro. The prediction of inactivity for mutagenicity suggests a low likelihood of causing DNA mutations.
It is imperative to underscore that these are computational predictions and require experimental validation. The provided protocols for in vivo and in vitro assays serve as a starting point for such validation studies. Further investigation into the specific signaling pathways affected by these compounds is warranted to fully understand their toxicological profiles. This comparative guide serves as a valuable resource for researchers to make informed decisions in the early stages of chemical assessment and drug development.
References
- 1. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. acute oral ld50: Topics by Science.gov [science.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. mdpi.com [mdpi.com]
- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Acidity of Substituted Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The acidity of substituted benzoic acids is a fundamental concept in organic chemistry with significant implications for drug design and development. The position of a substituent on the benzene ring profoundly influences the acid dissociation constant (pKa), thereby affecting a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-substituted benzoic acid isomers, supported by experimental data and detailed methodologies.
Substituent Effects on Acidity: A Summary of pKa Values
The acidity of a substituted benzoic acid is determined by the interplay of inductive and resonance effects, which stabilize or destabilize the resulting carboxylate anion. Electron-withdrawing groups (EWGs) generally increase acidity by delocalizing the negative charge, while electron-donating groups (EDGs) decrease acidity. The position of the substituent—ortho, meta, or para—dictates the extent to which these effects operate.
The "ortho effect" is a significant phenomenon where most ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[1][2][3] This is primarily attributed to steric hindrance, which forces the carboxyl group out of the plane of the benzene ring.[1][4] This twisting inhibits resonance between the carboxyl group and the ring, increasing the acidity.[1]
Below is a summary of the pKa values for benzoic acid and a selection of its substituted isomers in water at 25°C, illustrating these electronic and steric effects.
| Substituent | pKa (ortho) | pKa (meta) | pKa (para) | Benzoic Acid pKa |
| -H | 4.20 | 4.20 | 4.20 | 4.20 |
| -NO₂ | 2.17 | 3.45 | 3.44 | 4.20 |
| -Cl | 2.94 | 3.83 | 3.99 | 4.20 |
| -CH₃ | 3.91 | 4.27 | 4.37 | 4.20 |
| -OCH₃ | 4.09 | 4.09 | 4.47 | 4.20 |
| -NH₂ | 4.98 | 4.78 | 4.92 | 4.20 |
Understanding the Trends: Inductive vs. Resonance Effects
The acidity of substituted benzoic acids can be rationalized by considering the following electronic effects:
-
Inductive Effect (I): This is the transmission of charge through sigma bonds. Electron-withdrawing groups exert a -I effect, pulling electron density away from the carboxylate group, stabilizing it and increasing acidity. The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxyl group (ortho > meta > para).
-
Resonance Effect (M or R): This involves the delocalization of electrons through the pi system of the benzene ring. Electron-withdrawing groups with pi bonds (e.g., -NO₂) exert a -M effect, while groups with lone pairs (e.g., -OCH₃, -NH₂) exert a +M effect. The resonance effect is most pronounced at the ortho and para positions.
The interplay of these effects is summarized in the following diagram:
Caption: Relationship between substituent position, electronic effects, and benzoic acid acidity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of substituted benzoic acids are commonly determined experimentally using potentiometric titration. This method involves titrating a solution of the acid with a strong base and monitoring the pH change.
Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
-
Analytical balance
-
Substituted benzoic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for electrode filling)
-
Buffer solutions (pH 4.00, 7.00, and 10.00) for pH meter calibration
-
Deionized water
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Sample Preparation: Accurately weigh a precise amount of the substituted benzoic acid and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol or acetonitrile may be used for poorly soluble acids.[5][6]
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial Reading: Record the initial pH of the acid solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point (Veq) from the point of maximum slope on the titration curve (or from the peak of the first derivative plot, dpH/dV).
-
The pH at the half-equivalence point (Veq/2) is equal to the pKa of the acid.[7]
-
The following workflow illustrates the experimental process:
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of substituted benzoic acid isomers is a nuanced interplay of steric and electronic effects. The ortho position generally leads to increased acidity due to the "ortho effect." For meta and para positions, the balance between the inductive and resonance effects of the substituent dictates the final pKa value. A thorough understanding of these principles, supported by robust experimental data, is crucial for professionals in chemical research and drug development for the rational design of molecules with desired physicochemical properties.
References
A Spectroscopic Journey: Unraveling the Transformation of 2,4,5-Trimethylbenzoic Acid from its Precursors
A detailed comparative analysis of the spectroscopic signatures of 2,4,5-Trimethylbenzoic acid and its synthetic precursors, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.
This guide offers an objective comparison of the spectroscopic properties of this compound and its key precursors, pseudocumene (1,2,4-trimethylbenzene), 2,4,5-trimethylbenzaldehyde, and 2,4,5-trimethylacetophenone. By examining the changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can trace the chemical transformations along a plausible synthetic pathway. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for reproducibility.
Synthetic Pathway Overview
The synthesis of this compound from pseudocumene typically proceeds through oxidation of one of the methyl groups. This can be achieved in a stepwise manner, often involving the formation of an aldehyde or a ketone intermediate. The following diagram illustrates a logical synthetic relationship from the starting material to the final product.
Caption: Synthetic routes to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are indicative of the structural changes occurring at each step of the synthesis.
Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| Pseudocumene | 3100-3000, 2960-2850, 1600-1400 | Aromatic C-H, Aliphatic C-H, C=C stretch (ring) |
| 2,4,5-Trimethylbenzaldehyde | ~1700, 2850-2750 | C=O stretch (aldehyde), C-H stretch (aldehyde) |
| 2,4,5-Trimethylacetophenone | ~1685 | C=O stretch (ketone) |
| This compound | 3300-2500 (broad), ~1700 | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid) |
¹H NMR Spectroscopy Data (CDCl₃, δ ppm)
| Compound | Aromatic Protons | Methyl Protons | Other Protons |
| Pseudocumene | ~7.0 (m, 3H) | ~2.2 (s, 9H) | - |
| 2,4,5-Trimethylbenzaldehyde | ~7.5 (s, 1H), ~7.1 (s, 1H) | ~2.5 (s, 3H), ~2.3 (s, 6H) | ~10.2 (s, 1H, -CHO) |
| 2,4,5-Trimethylacetophenone | ~7.4 (s, 1H), ~7.0 (s, 1H) | ~2.5 (s, 3H), ~2.3 (s, 6H) | ~2.5 (s, 3H, -COCH₃) |
| This compound | ~7.8 (s, 1H), ~7.0 (s, 1H) | ~2.5 (s, 3H), ~2.2 (s, 6H) | ~11.0 (br s, 1H, -COOH) |
¹³C NMR Spectroscopy Data (CDCl₃, δ ppm)
| Compound | Aromatic Carbons | Methyl Carbons | Other Carbons |
| Pseudocumene | ~136-126 | ~20-19 | - |
| 2,4,5-Trimethylbenzaldehyde | ~140-130 | ~21-19 | ~192 (-CHO) |
| 2,4,5-Trimethylacetophenone | ~140-128 | ~29, ~21-19 | ~201 (C=O) |
| This compound | ~140-128 | ~22-19 | ~175 (C=O) |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| Pseudocumene | 120 | 105 | 91, 77 |
| 2,4,5-Trimethylbenzaldehyde | 148 | 147 | 119, 91 |
| 2,4,5-Trimethylacetophenone | 162 | 147 | 119, 91, 43 |
| This compound | 164 | 147 | 119, 91 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented in this guide. Instrument parameters may need to be optimized for specific equipment.
Infrared (IR) Spectroscopy
A general protocol for acquiring IR spectra of the compounds is as follows:
-
Sample Preparation: For liquid samples (Pseudocumene), a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples (2,4,5-Trimethylbenzaldehyde, 2,4,5-Trimethylacetophenone, and this compound), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used for both liquid and solid samples by placing a small amount of the sample directly on the ATR crystal.
-
Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty sample holder (KBr plates or clean ATR crystal) is recorded.
-
Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. An appropriate number of scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:[1][2]
-
Sample Preparation: Approximately 5-20 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, resulting in sharp spectral lines.[2] The probe is tuned to the appropriate frequency for ¹H or ¹³C.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used between scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).[3]
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.[3]
-
A relaxation delay of 2-5 seconds is typically used.[3]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for the GC-MS analysis of these compounds is as follows:[4]
-
Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[4] For the carboxylic acid, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
-
GC Conditions:
-
Injector: A split/splitless injector is commonly used, with an injection volume of 1 µL. The injector temperature is typically set to 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range appropriate for the compounds (e.g., m/z 40-300).
-
Detector: An electron multiplier detector is used to detect the ions.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention times of the compounds. The mass spectrum for each chromatographic peak is then compared to spectral libraries (e.g., NIST) and analyzed for the molecular ion and characteristic fragmentation patterns to confirm the identity of the compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the spectroscopic analysis described in this guide.
Caption: Workflow for spectroscopic analysis.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
